BIIE-0246 dihydrochloride
Description
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Properties
Molecular Formula |
C49H59Cl2N11O6 |
|---|---|
Molecular Weight |
969.0 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;dihydrochloride |
InChI |
InChI=1S/C49H57N11O6.2ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);2*1H/t40-,43?;;/m0../s1 |
InChI Key |
UESZCTPNTRZXHQ-SICTUBFJSA-N |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl.Cl |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
BIIE-0246 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIE-0246 is a non-peptide small molecule that has become a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Developed in 1999, it was one of the first potent and highly selective antagonists for this receptor subtype.[2] Structurally, BIIE-0246 is an L-arginine derivative designed to mimic the C-terminal portion of the endogenous peptide ligands, NPY and Peptide YY (PYY).[1][3] Its high affinity and selectivity have made it instrumental in elucidating the function of Y2 receptors in a multitude of biological processes. This guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Competitive Antagonism of the NPY Y2 Receptor
BIIE-0246 functions as a potent, selective, and competitive antagonist of the Neuropeptide Y Y2 receptor.[1][4] The Y2 receptor is a member of the rhodopsin-like (Class A) G-protein-coupled receptor (GPCR) family.[1] These receptors are predominantly located on presynaptic neurons in both the central and peripheral nervous systems, where they act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters.[1][2]
The endogenous ligands for the Y2 receptor include Neuropeptide Y (NPY) and Peptide YY (PYY). When these peptides bind to the Y2 receptor, the receptor couples to inhibitory G-proteins (Gi/o), leading to downstream signaling cascades that suppress neurotransmitter release.
BIIE-0246 exerts its effect by binding to the Y2 receptor at the same site as the endogenous ligands, but without activating the receptor. By occupying the binding site, it competitively blocks NPY and PYY from binding and initiating the inhibitory signal. This blockade of the presynaptic inhibitory feedback loop can lead to an enhanced release of neurotransmitters.[2]
Quantitative Data: Binding Affinity and Functional Potency
The efficacy of BIIE-0246 is quantified by its high binding affinity (expressed as IC50 or Ki values) and its functional antagonist potency (expressed as pA2 values). It demonstrates remarkable selectivity for the Y2 receptor subtype over other NPY receptors.
Table 1: Receptor Binding Affinity of BIIE-0246
| Receptor Subtype & Species | Preparation | Radioligand | Affinity Value (IC50/Ki) | Reference |
| Human Y2 (hY2R) | SMS-KAN Cells | Radiolabelled NPY | IC50: 3.3 nM | [1] |
| Rat Y2 (rY2R) | HEK293 Cells | [125I]PYY3-36 | Ki: 8 - 15 nM | [5][6][7] |
| Rat Y2 (rY2R) | Brain Homogenates | [125I]PYY3-36 | Ki: 8 - 10 nM | [5] |
| Human Y2 | Frontal Cortex | [125I]PYY3-36 | Ki: 8 nM | [5] |
| Rabbit Y2 | Kidney Preparations | [125I]-NPY | IC50: 7.5 nM | [1][3] |
| Rat Y1 (rY1R) | - | - | IC50: >10,000 nM | [1] |
| Rat Y4 (rY4R) | - | - | IC50: >10,000 nM | [1] |
| Rat Y5 (rY5R) | - | - | IC50: >10,000 nM | [1] |
This demonstrates over 600-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 subtypes.[1]
Table 2: Functional Antagonist Potency of BIIE-0246
| Bioassay | Agonist | Potency Value (pA2) | Reference |
| Rat Vas Deferens | NPY | 8.1 | [1][5] |
| Dog Saphenous Vein | NPY | 8.6 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIIE-0246.
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (IC50) of BIIE-0246 for the Y2 receptor.
-
Objective: To quantify the concentration of BIIE-0246 required to displace 50% of a specific radioligand from the Y2 receptor.
-
Materials:
-
Cell membrane preparations from HEK293 cells stably transfected with Y2 receptor cDNA or tissue homogenates (e.g., rat brain).[5]
-
Radioligand: [125I]PYY3–36, a high-affinity Y2-preferring ligand.[5]
-
Non-labeled BIIE-0246 at various concentrations.
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
-
-
Methodology:
-
Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [125I]PYY3–36, and increasing concentrations of BIIE-0246. For determining non-specific binding, a separate set of tubes contains a high concentration of unlabeled NPY.
-
Equilibration: Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on each filter using a gamma counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
In Vitro Functional Bioassay (Rat Vas Deferens)
This protocol is used to determine if BIIE-0246 is an antagonist and to quantify its potency (pA2).
-
Objective: To measure the ability of BIIE-0246 to inhibit the functional response (muscle contraction) induced by a Y2 receptor agonist (NPY).
-
Materials:
-
Isolated rat vas deferens tissue.[5]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric force transducer and data acquisition system.
-
NPY (agonist) and BIIE-0246.
-
-
Methodology:
-
Tissue Preparation: Mount the isolated rat vas deferens in the organ bath under a resting tension and allow it to equilibrate.
-
Control Curve: Generate a cumulative concentration-response curve for the agonist NPY to establish a baseline response. The Y2 receptor activation by NPY inhibits electrically evoked contractions in this tissue.
-
Antagonist Incubation: After washing the tissue to remove the agonist, incubate it with a fixed concentration of BIIE-0246 for a predetermined time (e.g., 30-60 minutes).
-
Test Curve: In the continued presence of BIIE-0246, repeat the cumulative concentration-response curve for NPY.
-
Analysis: A competitive antagonist like BIIE-0246 will cause a parallel, rightward shift in the agonist's concentration-response curve without reducing the maximum response.[1][5] Repeat the protocol with multiple concentrations of BIIE-0246. The magnitude of the shift is used to calculate the pA2 value via a Schild plot, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the original response.
-
Pharmacological Profile and In Vivo Considerations
-
Selectivity: BIIE-0246 exhibits excellent subtype selectivity.[1] It has a greater than 600-fold lower affinity for rat Y1, Y4, and Y5 receptors and showed no significant bioactivity in a panel of 60 other receptor types and enzymes.[1][8] However, some screening has revealed submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors, which should be considered in experimental design.[1]
-
In Vivo Activity: BIIE-0246 is active in vivo and has been used to probe the function of Y2 receptors in various physiological processes, including anxiety, appetite, and vascular tone.[8][9] For instance, it has been shown to produce anxiolytic-like effects in the elevated plus-maze test in rats.[9] In anesthetized pigs, it potently antagonized Y2 receptor-mediated vasoconstriction.[8]
-
Pharmacokinetics: BIIE-0246 is a large peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[1] Its central availability after systemic administration is limited, with a reported brain-to-plasma ratio of only 0.2% thirty minutes after intraperitoneal dosing.[1] Consequently, for studying central Y2 receptor effects, it is often administered directly into the brain or intrathecally.[1] The duration of action after intravenous or intraperitoneal application is relatively short, with an estimated half-life of less than 3 hours in mice.[1][10]
Conclusion
BIIE-0246 dihydrochloride (B599025) is a highly potent and selective competitive antagonist of the NPY Y2 receptor. Its mechanism of action is centered on its ability to bind to the Y2 receptor with high affinity, thereby blocking the presynaptic inhibitory effects of the endogenous ligands NPY and PYY. Through its extensive use in a variety of in vitro and in vivo experimental paradigms, BIIE-0246 has been, and continues to be, an invaluable tool for dissecting the complex roles of the Y2 receptor in health and disease.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
Technical Guide: Binding Affinity of BIIE-0246 to the Neuropeptide Y (NPY) Y2 Receptor
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the binding characteristics of BIIE-0246, a selective antagonist for the Neuropeptide Y (NPY) Y2 receptor. The information presented herein is compiled from various scientific studies to serve as a detailed technical resource.
Introduction to BIIE-0246 and the NPY Y2 Receptor
The Neuropeptide Y (NPY) Y2 receptor (Y2R) is a G-protein coupled receptor (GPCR) widely expressed in both the central and peripheral nervous systems.[1][2] As a member of the NPY receptor family, it plays a crucial role in a variety of physiological processes, including appetite regulation, anxiety, and synaptic transmission.[1] The Y2 receptor primarily functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters, thereby acting as a feedback mechanism in neuronal circuits.[1]
BIIE-0246 is a potent and highly selective non-peptide antagonist of the NPY Y2 receptor.[3][4] Its development has provided a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor.[5] Due to its high affinity and selectivity, BIIE-0246 is extensively used in both in vitro and in vivo studies to investigate Y2 receptor-mediated effects.[6]
Quantitative Binding Affinity Data
The binding affinity of BIIE-0246 for the NPY Y2 receptor has been quantified in numerous studies using various experimental systems. The data, presented in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant), consistently demonstrate a high affinity in the low nanomolar range.
| Parameter | Value (nM) | Species/Receptor Source | Cell/Tissue Type | Radioligand | Reference |
| IC50 | 3.3 | Human | SMS-KAN Cells | [¹²⁵I]-NPY | [7][8] |
| IC50 | 15 ± 3 | Rat | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | [4] |
| IC50 | 7.5 | Rabbit | Kidney Preparations | [¹²⁵I]-NPY | [6] |
| Ki | 8 - 15 | Rat | HEK293 Cells | [¹²⁵I]PYY₃₋₃₆ | [3][4] |
| pA2 | 8.1 | Rat | Vas Deferens | N/A | [5] |
| pA2 | 8.6 | Dog | Saphenous Vein | N/A | [5] |
Note: The pA2 value is a measure of an antagonist's potency, derived from functional assays.
Experimental Protocols: Radioligand Binding Assays
The binding affinity of BIIE-0246 to the NPY Y2 receptor is predominantly determined through competitive radioligand binding assays. These experiments quantify the ability of the unlabeled antagonist (BIIE-0246) to displace a radiolabeled ligand from the receptor.
A. General Protocol Outline:
-
Membrane Preparation:
-
Binding Reaction:
-
A constant concentration of a high-affinity radioligand for the Y2 receptor, such as [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]-NPY, is incubated with the prepared membranes.[4][7]
-
Increasing concentrations of the unlabeled competitor, BIIE-0246, are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound ligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value is determined.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
B. Selectivity Assessment: To confirm the selectivity of BIIE-0246 for the Y2 receptor, similar binding assays are performed using cell lines expressing other NPY receptor subtypes (Y1, Y4, Y5). BIIE-0246 shows significantly lower affinity (>600-fold) for these other receptor subtypes, demonstrating its high selectivity for Y2.[4][6]
Visualization of Pathways and Workflows
A. NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a Gi-protein coupled receptor. Upon agonist binding, the receptor activates the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular processes.
Caption: NPY Y2 receptor canonical signaling pathway.
B. Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of BIIE-0246.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 2. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
BIIE-0246 Dihydrochloride: A Technical Guide to a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIE-0246 dihydrochloride (B599025) is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its discovery marked a significant milestone in the study of the NPY system, providing a powerful pharmacological tool to elucidate the physiological and pathophysiological roles of the Y2 receptor subtype. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to BIIE-0246 dihydrochloride. Detailed methodologies for seminal experiments are described, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important research compound.
Chemical Structure and Physicochemical Properties
BIIE-0246 is a complex synthetic molecule, and its dihydrochloride salt is the commonly used form in research.
Chemical Name: N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]-cyclopentaneacetamide dihydrochloride.[1][2][3]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₄₉H₅₇N₁₁O₆ · 2HCl | [1] |
| Molecular Weight | 968.98 g/mol | [1][2] |
| CAS Number | 246146-31-6 | [1][2] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Storage | Store at -20°C | [1][2] |
| InChI Key | UESZCTPNTRZXHQ-SICTUBFJSA-N |
Mechanism of Action and Pharmacology
BIIE-0246 acts as a selective antagonist at the Neuropeptide Y Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly located on presynaptic neurons and its activation typically leads to the inhibition of neurotransmitter release.
Potency and Selectivity
BIIE-0246 exhibits high affinity for the Y2 receptor with a reported IC50 value of 15 nM.[1] It displays over 650-fold selectivity for the Y2 receptor compared to other NPY receptor subtypes (Y1, Y4, and Y5).[1][2] This high selectivity makes it an invaluable tool for distinguishing the specific functions of the Y2 receptor from other NPY receptors.
The table below summarizes the binding affinity of BIIE-0246 for various NPY receptor subtypes.
| Receptor Subtype | IC50 (nM) | Selectivity vs. Y2 | Reference |
| NPY Y2 | 15 | - | [1] |
| NPY Y1 | >10,000 | >650-fold | [1][2] |
| NPY Y4 | >10,000 | >650-fold | [1][2] |
| NPY Y5 | >10,000 | >650-fold | [1][2] |
Signaling Pathway
The NPY Y2 receptor, upon activation by endogenous ligands like NPY and Peptide YY (PYY), couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. As a competitive antagonist, BIIE-0246 binds to the Y2 receptor but does not elicit this downstream signaling. Instead, it blocks the binding of endogenous agonists, thereby preventing the activation of the receptor.
Experimental Protocols
The following sections describe the key experimental methodologies used in the characterization of this compound.
Radioligand Binding Assay
Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.
Objective: To determine the inhibitory concentration (IC50) of BIIE-0246 for the NPY Y2 receptor and its selectivity over other NPY receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or rat NPY receptor subtypes (Y1, Y2, Y4, Y5) or from tissues known to endogenously express these receptors.
-
Radioligand: A radiolabeled ligand with high affinity for the target receptor is used. For the Y2 receptor, [¹²⁵I]-Peptide YY (3-36) is a common choice.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of unlabeled BIIE-0246.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand.
Functional Bioassay: Rat Vas Deferens
Functional bioassays are essential to confirm that the binding of a compound to a receptor translates into a biological effect, in this case, antagonism. The rat vas deferens is a classic model for studying presynaptic Y2 receptor function.
Objective: To determine the functional antagonist potency (pA2 value) of BIIE-0246 at the NPY Y2 receptor.
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Electrical Field Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of neurotransmitters and subsequent muscle contraction.
-
Agonist Response: A cumulative concentration-response curve is generated for an NPY Y2 receptor agonist (e.g., NPY), which inhibits the electrically induced contractions.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of BIIE-0246 for a set period.
-
Shift in Agonist Response: A second concentration-response curve for the NPY agonist is generated in the presence of BIIE-0246.
-
Data Analysis: The antagonistic effect of BIIE-0246 is quantified by the rightward shift in the agonist concentration-response curve. The pA2 value, a measure of antagonist potency, is calculated from these shifts.
In Vivo Applications
BIIE-0246 has been utilized in numerous in vivo studies to investigate the physiological roles of the Y2 receptor. These studies have explored its effects on a range of processes, including:
-
Food Intake and Energy Homeostasis: The Y2 receptor is implicated in the regulation of appetite.
-
Anxiety and Depression: The NPY system is known to modulate mood and anxiety-like behaviors.
-
Cardiovascular Function: Y2 receptors are present in the vasculature and heart.
-
Pain Perception: The NPY system plays a role in nociceptive processing.
Conclusion
This compound remains a cornerstone tool for researchers investigating the neuropeptide Y system. Its high potency and selectivity for the Y2 receptor have enabled significant advancements in our understanding of the diverse physiological functions mediated by this receptor. This technical guide provides a comprehensive overview of its key characteristics and the experimental approaches used for its validation, serving as a valuable resource for scientists in academia and industry.
References
- 1. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the In Vivo and In Vitro Activity of BIIE-0246
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor subtype. Its discovery has been instrumental in elucidating the physiological and pathophysiological roles of the Y2 receptor in various biological processes. This technical guide provides an in-depth overview of the in vivo and in vitro pharmacological properties of BIIE-0246, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction to BIIE-0246
Neuropeptide Y is a 36-amino acid neurotransmitter that exerts its diverse physiological effects through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The Y2 receptor is predominantly located presynaptically on neurons, where it functions as an autoreceptor to inhibit the release of NPY and other neurotransmitters. BIIE-0246 was one of the first non-peptide antagonists developed with high selectivity for the Y2 receptor, making it an invaluable pharmacological tool for studying the specific functions of this receptor subtype.[1]
In Vitro Activity of BIIE-0246
The in vitro activity of BIIE-0246 has been extensively characterized through radioligand binding assays and functional bioassays, demonstrating its high affinity and potent antagonism at the Y2 receptor.
Binding Affinity and Selectivity
Radioligand binding studies have consistently shown that BIIE-0246 binds to the Y2 receptor with high affinity in the low nanomolar range. Crucially, it exhibits excellent selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5).
Table 1: In Vitro Binding Affinity of BIIE-0246 at NPY Receptors
| Receptor Subtype | Radioligand | Preparation | Species | Binding Affinity (Ki/IC50) | Reference |
| Y2 | [¹²⁵I]PYY₃₋₃₆ | HEK293 cells transfected with rat Y2 receptor cDNA | Rat | 8 - 15 nM (Ki) | [2] |
| Y2 | [¹²⁵I]PYY₃₋₃₆ | Rat brain homogenates | Rat | 15 nM (IC₅₀) | [3] |
| Y2 | [¹²⁵I]PYY₃₋₃₆ | Human frontal cortex homogenates | Human | 8 nM | [3] |
| Y1 | [¹²⁵I][Leu³¹,Pro³⁴]PYY | Rat brain homogenates | Rat | > 10,000 nM | [4] |
| Y4 | Rat | > 10,000 nM | [4] | ||
| Y5 | Rat | > 10,000 nM | [4] |
Functional Antagonism
Functional assays in isolated tissues have confirmed the potent antagonist properties of BIIE-0246 at the Y2 receptor. It effectively blocks the effects of Y2 receptor agonists without demonstrating any intrinsic agonist activity.
Table 2: In Vitro Functional Activity of BIIE-0246
| Assay | Agonist | Species | Antagonist Activity (pA₂) | Reference |
| Rat Vas Deferens | Neuropeptide Y | Rat | 8.1 | [2] |
| Dog Saphenous Vein | Neuropeptide Y | Dog | 8.6 | [2] |
| Rat Colon | PYY₃₋₃₆ | Rat | Complete blockade at 1 µM | [2] |
In Vivo Activity of BIIE-0246
In vivo studies have demonstrated the physiological effects of Y2 receptor antagonism by BIIE-0246 in various animal models, providing insights into the role of the Y2 receptor in vasoconstriction, anxiety, and appetite regulation.
Cardiovascular Effects
In anesthetized pigs, BIIE-0246 has been shown to potently and selectively block NPY Y2 receptor-mediated vasoconstriction in the spleen, without affecting Y1 receptor-mediated responses.
Table 3: In Vivo Cardiovascular Effects of BIIE-0246
| Animal Model | Agonist | Measured Effect | Dose of BIIE-0246 | Result | Reference |
| Anesthetized Pig | N-acetyl[Leu²⁸,Leu³¹]NPY(24-36) | Splenic Vasoconstriction | 1 nmol/kg | Significant inhibition | [5] |
| Anesthetized Pig | N-acetyl[Leu²⁸,Leu³¹]NPY(24-36) | Splenic Vasoconstriction | 100 nmol/kg | Complete abolishment (ID₅₀ = 2.1 nmol/kg) | [5] |
Behavioral Effects
BIIE-0246 has been shown to exhibit anxiolytic-like effects in the elevated plus-maze test in rats.
Table 4: In Vivo Behavioral Effects of BIIE-0246
| Animal Model | Behavioral Test | Dose of BIIE-0246 | Result | Reference |
| Rat | Elevated Plus-Maze | 1.0 nmol (intracerebroventricular) | Increased time spent in open arms | [6] |
Effects on Food Intake
Studies in rats have demonstrated that BIIE-0246 can modulate food intake, suggesting a role for the Y2 receptor in satiety.
Table 5: In Vivo Effects of BIIE-0246 on Food Intake
| Animal Model | Condition | Dose of BIIE-0246 | Result | Reference |
| Rat | Satiated | 1 nmol (into arcuate nucleus) | Significantly increased food intake | [7] |
| Rat | Pre-treated with PYY₃₋₃₆ | 1 nmol (into arcuate nucleus) | Attenuated the reduction in feeding induced by PYY₃₋₃₆ | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPY Y2 receptor signaling pathway and a general experimental workflow for the characterization of a GPCR antagonist like BIIE-0246.
References
- 1. researchgate.net [researchgate.net]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y(2) receptor antagonist, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIE-0246: A Comprehensive Technical Profile on its High Selectivity for the Neuropeptide Y Y2 Receptor
For Immediate Release
This technical guide provides an in-depth analysis of BIIE-0246, a potent and highly selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor. Developed as a critical tool for pharmacological research, BIIE-0246 has been instrumental in elucidating the physiological and pathological roles of the Y2 receptor. This document, intended for researchers, scientists, and drug development professionals, details the quantitative selectivity, experimental methodologies, and relevant signaling pathways associated with BIIE-0246.
Executive Summary
BIIE-0246 is a benchmark antagonist for the NPY Y2 receptor, demonstrating exceptional selectivity over other NPY receptor subtypes, namely Y1, Y4, and Y5. Its high affinity for the Y2 receptor, coupled with its negligible interaction with other subtypes, makes it an invaluable tool for investigating Y2 receptor-mediated processes. This guide synthesizes key data from foundational studies to present a clear picture of its pharmacological profile.
Quantitative Selectivity Profile
The selectivity of BIIE-0246 is quantitatively demonstrated through its binding affinity (Ki) and inhibitory concentration (IC50) values across different NPY receptor subtypes. The data, primarily derived from radioligand binding assays using transfected cell lines, is summarized below.
| Receptor Subtype | Species | Ligand/Assay Condition | IC50 (nM) | Ki (nM) | Selectivity (Fold vs. Y2) | Reference |
| Y2 | Rat | [125I]PYY3-36 in HEK293 cells | 15 | 8-15 | - | [1][2][3] |
| Y2 | Human | [125I]PYY3-36 in frontal cortex | - | 8 | - | [1][3] |
| Y2 | Human | [125I]-NPY in SMS-KAN cells | 3.3 | - | - | [2][4] |
| Y1 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |
| Y4 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |
| Y5 | Rat | Radioligand Binding | >10,000 | - | >600 | [4] |
Table 1: Comparative binding affinities of BIIE-0246 for NPY receptor subtypes.
The data clearly illustrates that BIIE-0246 possesses a nanomolar affinity for the Y2 receptor while exhibiting micromolar or lower affinity for the Y1, Y4, and Y5 subtypes, translating to a selectivity of over 600-fold for the Y2 receptor.[4]
Visualizing Selectivity and Pathways
To visually represent the core concepts, the following diagrams have been generated using Graphviz (DOT language).
Caption: BIIE-0246 selectivity for the Y2 receptor.
Caption: NPY Y2 receptor signaling pathway and BIIE-0246 antagonism.
Experimental Protocols
The determination of BIIE-0246's selectivity relies on robust experimental methodologies, primarily competitive radioligand binding assays.
Radioligand Binding Assay Protocol
This protocol is a generalized representation of the methods used in the cited literature.[1][5][6]
-
Receptor Preparation:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with the cDNA encoding the specific human or rat NPY receptor subtype (Y1, Y2, Y4, or Y5).
-
Membrane Preparation: Transfected cells are harvested, and crude membrane fractions are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
Incubation: A constant concentration of a suitable radioligand (e.g., [125I]PYY3-36 for the Y2 receptor) is incubated with the receptor membrane preparation.
-
Competition: Increasing concentrations of the unlabeled competitor, BIIE-0246, are added to the incubation mixture.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
IC50 Determination: The concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
The following diagram illustrates the general workflow of this experimental protocol.
Caption: Experimental workflow for radioligand binding assay.
Conclusion
The extensive data from multiple studies unequivocally establishes BIIE-0246 as a highly potent and selective antagonist of the NPY Y2 receptor. Its robust selectivity profile, validated through rigorous experimental protocols, solidifies its position as an essential pharmacological tool for the targeted investigation of Y2 receptor function in both health and disease. Researchers and drug development professionals can confidently employ BIIE-0246 to dissect the intricate roles of the NPY system.
References
- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a Selective Tool: A Technical Guide to the Discovery and Development of BIIE-0246, a Potent Y2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery and development of BIIE-0246, the first potent and highly selective non-peptide antagonist of the neuropeptide Y (NPY) Y2 receptor. Since its introduction, BIIE-0246 has become an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor.[1][2] This document details the quantitative pharmacology, experimental methodologies, and signaling pathways associated with BIIE-0246, serving as a comprehensive resource for researchers in the field.
Introduction to Neuropeptide Y and the Y2 Receptor
The neuropeptide Y system is a crucial signaling network in the central and peripheral nervous systems, involved in a wide array of physiological processes including appetite regulation, anxiety, and cardiovascular function.[3][4][5] This system comprises NPY and its related peptides, peptide YY (PYY) and pancreatic polypeptide (PP), which exert their effects through a family of G-protein coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][6]
The Y2 receptor is predominantly located on presynaptic neurons, where it functions as an autoreceptor, inhibiting the release of NPY and other neurotransmitters.[2][3] This inhibitory feedback mechanism positions the Y2 receptor as a key modulator of neuronal activity. The development of selective antagonists for the Y2 receptor was a significant step forward in understanding its specific functions.
Discovery and Core Pharmacology of BIIE-0246
BIIE-0246 emerged from research efforts at Boehringer Ingelheim to identify the first selective non-peptide antagonist for the Y2 receptor.[7] Structurally, it is an L-arginine derivative.[1] Its development provided a much-needed tool to dissect the roles of the Y2 receptor subtype from other NPY receptors.[6][7]
In Vitro Characterization
The initial characterization of BIIE-0246 revealed its high affinity and selectivity for the Y2 receptor. Radioligand binding assays demonstrated that BIIE-0246 potently competes for the binding of radiolabeled ligands to the Y2 receptor, while showing significantly lower affinity for other NPY receptor subtypes.
Table 1: In Vitro Binding Affinity of BIIE-0246 for NPY Receptors
| Receptor Subtype | Ligand | Preparation | IC50 (nM) |
| Human Y2 | [125I]neuropeptide Y | SMS-KAN cells expressing hY2R | 3.3[1][8] |
| Rat Y2 | [125I]PYY3-36 | HEK293 cells transfected with rY2R cDNA | 15 ± 3[6] |
| Rat Y2 | [125I]PYY3-36 | Rat brain homogenates | 8 to 15[6][9] |
| Human Y2 | [125I]PYY3-36 | Human frontal cortex homogenates | 8[6] |
| Rabbit Y2 | [125I]-NPY | Rabbit kidney preparations | 7.5[1] |
| Rat Y1 | [125I]GR231118 | HEK293 cells transfected with rY1R cDNA | >10,000[1][6] |
| Rat Y4 | [125I]hPP | HEK293 cells transfected with rY4R cDNA | >10,000[1][6] |
| Rat Y5 | [125I][Leu31,Pro34]PYY | HEK293 cells transfected with rY5R cDNA | >10,000[1][6] |
Functional assays in isolated tissues further confirmed the antagonistic properties of BIIE-0246. In prototypical Y2 bioassays, such as the rat vas deferens and dog saphenous vein, BIIE-0246 caused a parallel rightward shift in the concentration-response curves of NPY, characteristic of competitive antagonism.
Table 2: Functional Antagonism of BIIE-0246 in Isolated Tissues
| Tissue Preparation | Agonist | pA2 Value |
| Rat vas deferens | NPY | 8.1[1][6][9] |
| Dog saphenous vein | NPY | 8.6[6][9] |
In Vivo Pharmacology
In vivo studies have demonstrated the utility of BIIE-0246 in investigating the physiological roles of the Y2 receptor. For instance, in a study on pigs, BIIE-0246 was shown to abolish the inhibitory effect of PYY on sympathetic nerve-evoked release of noradrenaline and NPY.[10] However, BIIE-0246 exhibits poor drug-like properties, including low permeability and a short half-life of less than 3 hours in mice, which necessitates parenteral administration for in vivo experiments.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPY Y2 receptor signaling pathway and a generalized workflow for the characterization of a Y2 receptor antagonist like BIIE-0246.
Caption: Neuropeptide Y (NPY) Y2 receptor signaling pathway.
Caption: Preclinical development workflow for a Y2 antagonist.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of BIIE-0246, based on commonly cited methodologies.
Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound (e.g., BIIE-0246) to NPY receptors.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably transfected with the cDNA for the desired rat NPY receptor subtype (Y1, Y2, Y4, or Y5) are cultured to confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the receptor subtype (e.g., [125I]PYY3-36 for Y2), and varying concentrations of the test compound.
-
For non-specific binding determination, a high concentration of an unlabeled NPY agonist is added to a set of wells.
-
The plate is incubated for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
-
The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding curves.
-
Isolated Tissue Functional Assay (Rat Vas Deferens)
This protocol assesses the functional antagonism of a compound on the presynaptic Y2 receptors in the rat vas deferens.
-
Tissue Preparation:
-
A male Sprague-Dawley rat is euthanized, and the vasa deferentia are dissected out and placed in a Krebs-Henseleit solution.
-
The prostatic portion of the vas deferens is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.
-
The tissue is connected to an isometric force transducer to record contractions.
-
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Electrical field stimulation is applied to elicit twitch contractions.
-
A cumulative concentration-response curve to an NPY agonist (e.g., NPY) is generated by adding increasing concentrations of the agonist to the organ bath and recording the inhibition of the twitch response.
-
The tissue is washed, and after recovery, it is incubated with a fixed concentration of the antagonist (BIIE-0246) for a set period (e.g., 30 minutes).
-
A second concentration-response curve to the NPY agonist is then generated in the presence of the antagonist.
-
-
Data Analysis:
-
The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
Conclusion
BIIE-0246 was a landmark discovery in the field of neuropeptide Y research, providing the first potent and selective non-peptide tool to investigate the Y2 receptor.[6][7][8] Its thorough in vitro and in vivo characterization has solidified its role as a gold standard for studying Y2 receptor-mediated effects.[1] This technical guide has summarized the key quantitative data, experimental methodologies, and signaling pathways associated with BIIE-0246, offering a valuable resource for scientists and researchers aiming to further unravel the complexities of the NPY system.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIE-0246: A Technical Guide to its Role in Modulating Dopamine and Acetylcholine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its utility as a research tool has been instrumental in elucidating the physiological functions of the Y2 receptor, particularly its role in neurotransmitter release. This technical guide provides an in-depth overview of the mechanisms by which BIIE-0246 modulates dopamine (B1211576) and acetylcholine (B1216132) release. It includes a summary of quantitative data from key studies, detailed experimental protocols for in vivo and in vitro characterization, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in neuroscience and drug development investigating the therapeutic potential of targeting the NPY Y2 receptor.
Introduction to BIIE-0246 and the NPY Y2 Receptor
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter widely expressed in the central and peripheral nervous systems, where it is involved in a diverse range of physiological processes, including feeding, anxiety, and cognition. Its effects are mediated by a family of G-protein coupled receptors (GPCRs), of which the Y2 receptor is a key subtype.
The NPY Y2 receptor is predominantly located on presynaptic nerve terminals, where it functions as an autoreceptor and heteroreceptor to inhibit the release of NPY and other neurotransmitters.[1] This presynaptic inhibitory role makes the Y2 receptor a compelling target for therapeutic intervention in various neurological and psychiatric disorders.
BIIE-0246 is a synthetic, non-peptide molecule that acts as a competitive antagonist at the NPY Y2 receptor with high affinity and selectivity.[2][3] It has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the Y2 receptor. By blocking the inhibitory feedback mediated by presynaptic Y2 receptors, BIIE-0246 can enhance the release of neurotransmitters, including dopamine and acetylcholine.
BIIE-0246 and Dopamine Release
The dopaminergic system is critically involved in motor control, motivation, reward, and cognition. Modulation of dopamine release is a key mechanism for many psychotropic drugs. Evidence suggests that NPY, through its Y2 receptors, plays a significant role in regulating dopaminergic neurotransmission.
Mechanism of Action
Presynaptic NPY Y2 receptors are expressed on dopaminergic neurons. Activation of these receptors by endogenous NPY leads to an inhibition of dopamine synthesis and release.[4] BIIE-0246, by blocking these Y2 receptors, removes this inhibitory tone, thereby enhancing dopamine release, particularly under stimulated conditions.
Quantitative Data on Dopamine Release
The following table summarizes quantitative data from a key study investigating the effect of BIIE-0246 on dopamine release from rat striatal slices.
| Preparation | Agonist | Antagonist | Effect on K+-evoked [3H]Dopamine Overflow | Reference |
| Rat Striatal Slices | NPY (100 nM) | - | Enhancement | [5] |
| Rat Striatal Slices | PYY3-36 (100 nM) | - | Enhancement | [5] |
| Rat Striatal Slices | NPY (100 nM) | BIIE-0246 (1 µM) | Attenuation of enhancement | [5] |
| Rat Striatal Slices | PYY3-36 (100 nM) | BIIE-0246 (1 µM) | Attenuation of enhancement | [5] |
BIIE-0246 and Acetylcholine Release
The cholinergic system is essential for learning, memory, and attention. Dysregulation of acetylcholine release is implicated in cognitive disorders such as Alzheimer's disease. NPY Y2 receptors are also present on cholinergic nerve terminals and modulate acetylcholine release.
Mechanism of Action
Similar to its action on dopaminergic neurons, presynaptic NPY Y2 receptors on cholinergic neurons inhibit the release of acetylcholine.[5] BIIE-0246 can antagonize this effect, leading to an increase in acetylcholine release. This has been demonstrated in the peripheral nervous system and is inferred to occur in the central nervous system as well.
Quantitative Data on Acetylcholine Release
The following table summarizes quantitative data from a study investigating the effect of BIIE-0246 on acetylcholine release from guinea pig right atria, a model for presynaptic cholinergic modulation.
| Preparation | Agonist | Antagonist | Effect on Field Stimulation-evoked [3H]Acetylcholine Release | Reference |
| Guinea Pig Right Atria | NPY (250 nM) | - | Significant attenuation | [5] |
| Guinea Pig Right Atria | NPY (250 nM) | BIIE-0246 (1 µM) | Abolished attenuation | [5] |
Signaling Pathways
The NPY Y2 receptor is a member of the Gi/o-coupled GPCR family. Its activation initiates a signaling cascade that leads to the inhibition of neurotransmitter release.
References
- 1. benchchem.com [benchchem.com]
- 2. Dynamic responses of striatal cholinergic interneurons control behavioral flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y reduces acetylcholine release and vagal bradycardia via a Y2 receptor-mediated, protein kinase C-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIE-0246: A Technical Guide to a Competitive Neuropeptide Y Y2 Receptor Antagonist
For Immediate Distribution
This technical guide provides an in-depth analysis of BIIE-0246, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its pharmacological context.
Executive Summary
Quantitative Pharmacological Data
The pharmacological profile of BIIE-0246 is defined by its high affinity and selectivity for the Y2 receptor subtype over other NPY receptor subtypes. The following table summarizes key quantitative parameters from various in vitro studies.
| Parameter | Species/System | Value | Reference |
| IC50 | Human Y2 Receptor (SMS-KAN cells) | 3.3 nM | [4] |
| IC50 | Rabbit Kidney Y2 Receptor | 7.5 nM | [1] |
| IC50 | Rat Y2 Receptor (HEK293 cells) | 15 ± 3 nM | [3] |
| Ki | Rat Y2 Receptor (HEK293 cells) | 8-15 nM | [4] |
| pA2 | Rat Vas Deferens | 8.1 | [2][3] |
| pA2 | Dog Saphenous Vein | 8.6 | [2][3] |
| Selectivity | Rat Y1, Y4, Y5 Receptors | >600-fold vs Y2 | [1] |
Mechanism of Action: Competitive Antagonism
Competitive antagonists, such as BIIE-0246, bind reversibly to the same site on the receptor as the endogenous agonist (in this case, Neuropeptide Y).[5] This binding event does not activate the receptor but instead blocks the agonist from binding and eliciting a biological response. The antagonism can be overcome by increasing the concentration of the agonist, which leads to the observed parallel shift in the dose-response curve.[5]
The following diagram illustrates the competitive interaction between an agonist, a competitive antagonist (BIIE-0246), and the NPY Y2 receptor.
Competitive antagonism at the NPY Y2 receptor.
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.[6][7] Upon activation by an agonist like NPY, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is crucial in the Y2 receptor's role as a presynaptic autoreceptor, where its activation inhibits further neurotransmitter release.[8]
The following diagram outlines the canonical signaling pathway of the NPY Y2 receptor and the point of inhibition by BIIE-0246.
NPY Y2 receptor signaling pathway and BIIE-0246 inhibition.
Experimental Protocols
The characterization of BIIE-0246 as a competitive antagonist has been established through two primary types of experimental assays: radioligand binding assays and functional bioassays.
Radioligand Binding Assays
These assays are employed to determine the affinity (Ki or IC50) of BIIE-0246 for the NPY Y2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or transfected with the NPY Y2 receptor (e.g., HEK293 cells, rat brain homogenates).[3]
-
Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the Y2 receptor (e.g., [¹²⁵I]PYY₃₋₃₆).[2][3]
-
Competition: The incubation is performed in the presence of varying concentrations of unlabeled BIIE-0246.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filters (representing bound radioligand) is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand (IC50 value).
Functional Bioassays and Schild Analysis
Functional assays are crucial for determining the nature of the antagonism (i.e., competitive vs. non-competitive). The rat vas deferens bioassay is a classic model for studying NPY Y2 receptor function.[2][3]
Schild Analysis Workflow:
-
Tissue Preparation: A tissue that exhibits a measurable response to an NPY Y2 receptor agonist is isolated and prepared (e.g., rat vas deferens).[3]
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for an agonist (e.g., NPY) is generated.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of BIIE-0246 until equilibrium is reached.
-
Repeat Dose-Response: A second agonist concentration-response curve is generated in the presence of BIIE-0246.
-
Multiple Concentrations: Steps 3 and 4 are repeated with several different concentrations of BIIE-0246.
-
Data Analysis:
-
The EC50 values for the agonist in the absence and presence of each antagonist concentration are determined.
-
The dose ratio (the ratio of the EC50 in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the molar concentration of BIIE-0246.
-
The x-intercept of the linear regression provides the pA2 value, a measure of the antagonist's potency. A slope that is not significantly different from 1 is indicative of competitive antagonism.[9]
-
The following diagram illustrates the workflow for a Schild analysis to characterize a competitive antagonist.
Experimental workflow for Schild analysis of BIIE-0246.
Conclusion
The evidence from both radioligand binding and functional bioassays robustly supports the classification of BIIE-0246 as a high-affinity, selective, and competitive antagonist of the Neuropeptide Y Y2 receptor. Its well-characterized mechanism of action makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor system.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 8. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 9. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
BIIE-0246 and Its Effects on Presynaptic Y2 Autoreceptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropeptide Y (NPY) receptor subtypes play a crucial role in a myriad of physiological processes, making them attractive targets for therapeutic intervention. Among these, the NPY Y2 receptor subtype has garnered significant attention due to its predominant localization on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit further neurotransmitter release.[1] BIIE-0246 is a potent and highly selective non-peptide antagonist of the NPY Y2 receptor.[2] Its development has been instrumental in elucidating the physiological and pathological roles of the Y2 receptor, particularly in the context of presynaptic inhibition. This technical guide provides an in-depth overview of the effects of BIIE-0246 on presynaptic Y2 autoreceptors, including detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
Presynaptic NPY Y2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/Go).[3] Activation of these receptors by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[3] This ultimately results in a decrease in neurotransmitter release from the presynaptic terminal. BIIE-0246 exerts its effects by competitively binding to the Y2 receptor, thereby preventing the binding of endogenous agonists and blocking their inhibitory actions. This leads to a disinhibition of neurotransmitter release.
Quantitative Data Presentation
The following tables summarize the binding affinity and functional antagonism of BIIE-0246 for the NPY Y2 receptor across various experimental systems.
Table 1: Binding Affinity of BIIE-0246 for NPY Y2 Receptors
| Cell Line/Tissue | Radioligand | IC50 (nM) | Reference |
| HEK293 cells (rat Y2 cDNA) | [125I]PYY3–36 | 8 - 15 | [4] |
| Rat brain homogenates | [125I]PYY3–36 | 8 - 10 | [4] |
| Human frontal cortex | [125I]PYY3–36 | ~15 | [4] |
| SMS-KAN cells (human Y2R) | [125I]Neuropeptide Y | 3.3 | [5] |
| Rabbit kidney preparations | [125I]-NPY | 7.5 | [5] |
Table 2: Functional Antagonism of BIIE-0246 at Presynaptic Y2 Receptors
| Bioassay | Agonist | pA2 Value | Reference |
| Rat vas deferens | Neuropeptide Y (NPY) | 8.1 | [4] |
| Dog saphenous vein | Neuropeptide Y (NPY) | 8.6 | [4] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Radioligand Binding Assay for NPY Y2 Receptor
This protocol describes a competitive binding assay to determine the affinity of BIIE-0246 for the NPY Y2 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.
Materials:
-
HEK293 cells stably transfected with the human or rat NPY Y2 receptor.
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4, with protease inhibitors.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [125I]PYY3–36 (specific activity ~2200 Ci/mmol).
-
Non-specific competitor: High concentration of unlabeled NPY or PYY (e.g., 1 µM).
-
BIIE-0246 stock solution.
-
BCA Protein Assay Kit.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final pellet in Binding Buffer.
-
Determine the protein concentration of the membrane preparation using the BCA Protein Assay protocol.[1][4]
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of Binding Buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or varying concentrations of BIIE-0246.
-
50 µL of [125I]PYY3–36 (at a concentration close to its Kd).
-
150 µL of the membrane preparation (typically 10-30 µg of protein).
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of BIIE-0246.
-
Determine the IC50 value (the concentration of BIIE-0246 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Rat Vas Deferens Bioassay for Functional Antagonism
This protocol assesses the functional antagonist activity of BIIE-0246 by measuring its ability to reverse the inhibitory effect of an NPY Y2 receptor agonist on electrically evoked contractions of the isolated rat vas deferens.
Materials:
-
Male Wistar rats (200-250 g).
-
Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.[5][7][8][9]
-
Carbogen gas (95% O2, 5% CO2).
-
Isolated organ bath system with isometric force transducers.
-
Platinum electrodes for electrical field stimulation.
-
NPY Y2 receptor agonist (e.g., NPY).
-
BIIE-0246 stock solution.
Procedure:
-
Tissue Preparation:
-
Euthanize a rat by an approved method and dissect out the vasa deferentia.
-
Clean the tissues of adhering fat and connective tissue.
-
Mount each vas deferens in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of approximately 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Electrical Field Stimulation:
-
Stimulate the tissues with single electrical pulses or trains of pulses (e.g., 0.1 Hz frequency, 1 ms (B15284909) pulse duration, supramaximal voltage) to elicit twitch contractions.[10][11]
-
Record the contractions using an isometric force transducer connected to a data acquisition system.
-
-
Antagonism Protocol:
-
Once stable twitch responses are obtained, generate a cumulative concentration-response curve for the NPY Y2 agonist (e.g., NPY) by adding increasing concentrations to the organ bath and recording the inhibition of the twitch response.
-
Wash the tissue repeatedly to restore the original twitch height.
-
Incubate the tissue with a fixed concentration of BIIE-0246 for a predetermined period (e.g., 30 minutes).
-
In the presence of BIIE-0246, generate a second concentration-response curve for the NPY agonist.
-
Repeat this process with increasing concentrations of BIIE-0246.
-
-
Data Analysis:
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of BIIE-0246.
-
Determine the Schild plot analysis to calculate the pA2 value, which provides a measure of the antagonist's potency.
-
Visualizations
Signaling Pathway of Presynaptic Y2 Autoreceptor Inhibition
Caption: Signaling cascade of the presynaptic NPY Y2 autoreceptor and its inhibition by BIIE-0246.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of BIIE-0246 using a radioligand binding assay.
Logical Relationship in Functional Bioassay
Caption: Logical flow demonstrating the antagonistic effect of BIIE-0246 in a functional bioassay.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 3. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. support.harvardapparatus.com [support.harvardapparatus.com]
- 8. bostonbioproducts.com [bostonbioproducts.com]
- 9. buffersandreagents.com [buffersandreagents.com]
- 10. Frontiers | Physiological and pharmacological aspects of the vas deferens—an update [frontiersin.org]
- 11. The relation between stimulus frequency and the relative size of the components of the biphasic response of the vas deferens to electrical stimulation at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
BIIE-0246 Dihydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIE-0246 is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a member of the G-protein coupled receptor (GPCR) family.[1] With an IC50 value of approximately 15 nM, BIIE-0246 is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor.[2] This receptor is predominantly located on presynaptic neurons and is involved in a wide array of processes, including the regulation of neurotransmitter release, appetite, anxiety, and cardiovascular function. These application notes provide detailed information on the solubility of BIIE-0246 dihydrochloride (B599025), protocols for its preparation and use in in vitro and in vivo experiments, and an overview of the NPY Y2 receptor signaling pathway.
Data Presentation: Solubility of BIIE-0246
The solubility of BIIE-0246 is a critical factor for the design of both in vitro and in vivo experiments. The dihydrochloride salt of BIIE-0246 exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). For in vivo applications, specific formulations are required to ensure bioavailability and minimize vehicle-related toxicity. The following table summarizes the solubility data for BIIE-0246 and its dihydrochloride salt in various solvents.
| Compound Form | Solvent | Maximum Concentration | Notes |
| BIIE-0246 Dihydrochloride | DMSO | 100 mM (96.9 mg/mL)[3][4] | |
| BIIE-0246 (Free Base) | DMSO | 75 mM (~67.2 mg/mL)[5][6] | |
| BIIE-0246 (Free Base) | Ethanol | 25 mM (~22.4 mg/mL)[6] | |
| BIIE-0246 (for in vivo use) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for intraperitoneal injections. |
| BIIE-0246 (for in vivo use) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative formulation to improve solubility and stability. |
| BIIE-0246 (for in vivo use) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for subcutaneous or oral administration routes. |
Signaling Pathway of the Neuropeptide Y Y2 Receptor
The NPY Y2 receptor is a versatile signaling molecule that primarily couples to inhibitory G-proteins (Gi/o) and can also interact with Gq proteins.[3] Activation of the Y2 receptor by its endogenous ligands, such as Neuropeptide Y (NPY) and Peptide YY (PYY), triggers a cascade of intracellular events that modulate neuronal activity and other cellular functions.
Caption: NPY Y2 Receptor Signaling Pathway.
Pathway Description:
-
Gi/o Pathway: Upon ligand binding, the activated Y2 receptor engages the Gi/o protein. The αi subunit of the G-protein dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately leading to an inhibitory cellular response.[7] The βγ subunits can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx, and activate G-protein-coupled inwardly rectifying potassium (Kir) channels, causing membrane hyperpolarization.[7]
-
Gq Pathway: The Y2 receptor can also couple to Gq proteins, activating Phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG, together with calcium, activates Protein Kinase C (PKC).[4]
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mixing: Gently mix the working solutions by pipetting.
-
Application: Add the prepared working solutions to the cell cultures or assay plates as per the experimental design.
General Protocol for In Vivo Administration
Materials:
-
This compound
-
Solvents for the chosen formulation (e.g., DMSO, PEG300, Tween-80, Saline)
-
Sterile vials
-
Vortex mixer
-
Appropriate administration equipment (e.g., syringes, needles)
Procedure:
-
Formulation Preparation: Prepare the vehicle solution by mixing the solvents in the correct proportions (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolving BIIE-0246: Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration for dosing. Vortex and sonicate if necessary to ensure complete dissolution.
-
Administration: Administer the solution to the animals via the chosen route (e.g., intraperitoneal injection). The dosing volume should be calculated based on the animal's body weight. It is recommended to prepare the formulation fresh on the day of use.
Experimental Workflow Example: In Vitro Antagonism Assay
This workflow outlines a general procedure to evaluate the antagonistic activity of BIIE-0246 on the NPY Y2 receptor in a cell-based assay measuring cAMP levels.
Caption: Workflow for an in vitro BIIE-0246 antagonism assay.
Disclaimer: This document is intended for research use only. The information provided is for guidance and should be adapted to specific experimental needs. Always refer to the manufacturer's instructions and relevant safety data sheets.
References
- 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with BIIE-0246 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1][2][3] It exhibits over 650-fold selectivity for the Y2 receptor compared to Y1, Y4, and Y5 receptors.[4][5] Due to its high selectivity, BIIE-0246 is a critical pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor in vivo. These application notes provide a detailed protocol for the preparation and administration of BIIE-0246 dihydrochloride (B599025) for in vivo research.
Data Presentation
Chemical and Solubility Properties of BIIE-0246 Salts
| Property | BIIE-0246 Dihydrochloride | BIIE-0246 (Free Base) |
| Molecular Weight | 968.98 g/mol [5] | 896.06 g/mol [6] |
| Solubility in DMSO | Soluble to 100 mM[4][5] | Soluble to 75 mM[6] |
| Solubility in Ethanol | Not specified | Soluble to 25 mM[6] |
| Storage of Powder | -20°C[4][5] | +4°C[6] |
Recommended Vehicle for In Vivo Administration
| Vehicle Component | Ratio |
| DMSO | 1 |
| Tween® 80 | 1 |
| 0.9% NaCl (Saline) | 18 |
Experimental Protocols
Preparation of this compound Solution for Intraperitoneal (i.p.) Injection
This protocol details the preparation of a this compound solution for in vivo studies, specifically for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween® 80
-
0.9% Sodium Chloride (NaCl) solution, sterile (saline)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare the Vehicle Solution:
-
In a sterile tube, prepare the vehicle solution by mixing DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio.
-
For example, to prepare 2 ml of the vehicle, mix 100 µl of DMSO, 100 µl of Tween® 80, and 1.8 ml of 0.9% NaCl.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Prepare a Stock Solution of BIIE-0246 in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving the powder in a minimal amount of sterile DMSO. For example, a 10 mM stock solution can be prepared. Given the molecular weight of 968.98 g/mol , this would be 9.69 mg/ml.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
-
Prepare the Final Dosing Solution:
-
Calculate the volume of the BIIE-0246 stock solution needed to achieve the desired final concentration in the vehicle.
-
Add the calculated volume of the BIIE-0246 stock solution to the pre-prepared vehicle.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous.
-
Important: It is recommended to prepare the final dosing solution fresh on the day of the experiment, as solutions of BIIE-0246 are reported to be unstable.[1]
-
-
Administration:
-
The prepared BIIE-0246 solution can be administered via intraperitoneal (i.p.) injection.
-
The dosing volume will depend on the animal model and experimental design.
-
Note on Stability and Storage:
-
The powdered form of this compound should be stored at -20°C.[4][5]
-
Stock solutions in DMSO can be prepared but should be stored at -20°C for short periods. However, for in vivo studies, it is strongly recommended to prepare solutions fresh for each experiment due to potential instability.[1]
Mandatory Visualization
Signaling Pathway of the NPY Y2 Receptor
The Neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit.[7] Upon activation by its endogenous ligands, such as NPY and Peptide YY (PYY), the Y2 receptor inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). BIIE-0246 acts as a competitive antagonist, blocking the binding of NPY and PYY to the Y2 receptor and thereby preventing this downstream signaling cascade.
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Workflow for BIIE-0246 Solution Preparation
The following diagram illustrates the key steps for preparing a this compound solution for in vivo administration.
Caption: Workflow for BIIE-0246 Solution Preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE 0246 - Amerigo Scientific [amerigoscientific.com]
- 4. rndsystems.com [rndsystems.com]
- 5. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for BIIE-0246 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of BIIE-0246, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, in rodent models. This document includes recommended dosage information, detailed experimental protocols for common administration routes, and an overview of the associated signaling pathways.
Introduction to BIIE-0246
BIIE-0246 is a widely used pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor.[1] The Y2 receptor is a presynaptic autoreceptor that modulates the release of NPY and other neurotransmitters, playing a crucial role in processes such as appetite regulation, anxiety, and pain perception.[1][2] BIIE-0246's high selectivity for the Y2 receptor over other NPY receptor subtypes makes it an invaluable asset for targeted in vivo and in vitro studies.[3]
Quantitative Data Summary: Recommended Dosages
The appropriate dosage of BIIE-0246 can vary depending on the rodent species, the research question, and the administration route. The following tables summarize dosages reported in the literature for various experimental paradigms.
Table 1: Intraperitoneal (i.p.) Administration of BIIE-0246 in Rodents
| Species | Study Focus | Dosage | Vehicle | Duration | Reference |
| Mouse | Obesity | 1.3 mg/kg/day | DMSO, Tween 80, 0.9% NaCl (1:1:18) | 2 or 4.5 weeks | [4] |
| Mouse | Diet-induced obesity | 1.3 mg/kg/day | Not specified | Chronic | [4] |
| Rat | Feeding Behavior | 11 µmol/kg (approx. 10 mg/kg) | Not specified | Acute | [5] |
Table 2: Intracerebroventricular (i.c.v.) Administration of BIIE-0246 in Rodents
| Species | Study Focus | Dosage | Vehicle | Infusion Rate/Volume | Reference |
| Rat | Feeding Behavior | 1 nmol | Artificial cerebrospinal fluid (aCSF) | 1 µL | |
| Rat | Anxiety | 1.0 nmol | Not specified | Not specified | [2] |
| Chicken | Feeding Behavior | 1.25 nmol | Not specified | Not specified | [6] |
Experimental Protocols
Preparation of BIIE-0246 Solutions
For Intraperitoneal (i.p.) Injection:
A common vehicle for i.p. administration of BIIE-0246 consists of a mixture of DMSO, Tween 80, and 0.9% saline.[4]
-
Stock Solution: Due to its hydrophobic nature, BIIE-0246 can be initially dissolved in a small amount of DMSO.
-
Working Solution: A typical vehicle composition is a 1:1:18 ratio of DMSO:Tween 80:0.9% NaCl.[4] To prepare, first dissolve the required amount of BIIE-0246 in DMSO. Then, add Tween 80 and vortex to mix. Finally, add the 0.9% saline to reach the final desired concentration and volume. Ensure the final solution is homogenous before administration.
For Intracerebroventricular (i.c.v.) Injection:
For direct central administration, BIIE-0246 is typically dissolved in artificial cerebrospinal fluid (aCSF) to ensure isotonicity and pH compatibility with the brain environment.
-
aCSF Recipe (example):
-
124 mM NaCl
-
3 mM KCl
-
2 mM CaCl₂
-
1 mM MgCl₂
-
26 mM NaHCO₃
-
1.25 mM NaH₂PO₄
-
10 mM D-glucose
-
-
Preparation: Dissolve BIIE-0246 directly in sterile aCSF to the desired final concentration. Gentle warming and vortexing may be required to aid dissolution. The solution should be filtered through a 0.22 µm syringe filter before use to ensure sterility.
Administration Protocols
Protocol 1: Intraperitoneal (i.p.) Injection in Mice
This protocol is adapted from standard laboratory procedures for i.p. injections in rodents.
Materials:
-
BIIE-0246 solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume based on the desired mg/kg dose.
-
Gently restrain the mouse by grasping the loose skin at the scruff of the neck, allowing the abdomen to be exposed.
-
Tilt the mouse's head slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the needle and syringe and start over with fresh materials at a different site.
-
Slowly inject the BIIE-0246 solution. The recommended maximum i.p. injection volume for an adult mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Protocol 2: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Rats
This protocol requires stereotaxic surgery for the implantation of a guide cannula, followed by injection of BIIE-0246 at a later time point.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement and anchor screws
-
Internal injector cannula connected to a microsyringe pump
-
BIIE-0246 solution in aCSF
Procedure:
Part A: Stereotaxic Cannula Implantation
-
Anesthetize the rat and mount it in the stereotaxic frame. Ensure the head is level.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma (the junction of the sagittal and coronal sutures).
-
Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for rats relative to bregma are: Anteroposterior (AP): -0.8 to -1.0 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface.[7] These coordinates may need to be optimized for the specific rat strain and age.
-
Drill a small hole through the skull at the determined AP and ML coordinates.
-
Drill additional holes for anchor screws.
-
Lower the guide cannula to the target DV coordinate.
-
Secure the cannula in place using dental cement anchored by the screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp and provide post-operative care, including analgesics. Allow the animal to recover for at least one week before injections.
Part B: Intracerebroventricular Injection
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert the internal injector cannula, which should extend slightly beyond the tip of the guide cannula.
-
Infuse the BIIE-0246 solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) using a microinjection pump. Typical injection volumes range from 1-5 µL.[8]
-
After the infusion is complete, leave the injector in place for a minute to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Return the animal to its home cage and monitor its behavior.
Signaling Pathways and Experimental Workflows
NPY Y2 Receptor Signaling Pathway
BIIE-0246 acts by blocking the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to an inhibitory G-protein (Gi). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9][10] Downstream effects can also involve the modulation of other signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[11][12][13]
Caption: NPY Y2 Receptor Signaling Pathway.
General Experimental Workflow for a Rodent Feeding Study
This diagram outlines a typical workflow for investigating the effect of BIIE-0246 on feeding behavior in rodents.
Caption: Experimental Workflow for Feeding Studies.
References
- 1. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y receptor activation preserves inner retinal integrity through PI3K/Akt signaling in a glaucoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y Y1 and Y2 receptor-mediated stimulation of mitogen-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuropeptide Y receptor activation preserves inner retinal integrity through PI3K/Akt signaling in a glaucoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuropeptide Y receptor mediates activation of ERK1/2 via transactivation of the IGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Administration of BIIE-0246
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1] The information compiled herein is intended to facilitate the design and execution of in vivo experiments aimed at investigating the physiological roles of the Y2 receptor.
Overview and Mechanism of Action
BIIE-0246 is a critical pharmacological tool for studying the effects of the Y2 receptor, a G-protein-coupled receptor involved in various physiological processes.[2][3] It acts as a competitive antagonist with high affinity (IC50 of 3.3 nM and Ki values of 8–15 nM) for the Y2 receptor, effectively blocking the presynaptic inhibitory effects of endogenous ligands like Neuropeptide Y (NPY) and Peptide YY (PYY).[2][4][5] In research, BIIE-0246 has been instrumental in exploring satiety, anxiety, and synaptic transmission.[2][4] For instance, it can attenuate the reduction in food intake induced by PYY(3-36) by blocking Y2 autoreceptors on NPY neurons in the arcuate nucleus.[6] Furthermore, studies have shown that BIIE-0246 can block the NPY-stimulated phosphorylation of Akt and p44/42 MAPK.[7]
Quantitative Data Summary
The following table summarizes dosages and administration vehicles for BIIE-0246 as reported in various in vivo studies. This data serves as a starting point for experimental design, though specific parameters should be optimized for each research model.
| Parameter | Details | Species | Source |
| Dosage (Chronic) | 1.3 mg/kg, daily i.p. injections for 2 to 4.5 weeks | Mouse | [7][8][9] |
| Dosage (Chronic) | 10 µ g/day , daily i.p. injections for 14 days | Mouse | [7] |
| Dosage (Acute) | 2 mg/kg, single i.p. injection | Mouse | [8] |
| Dosage (General Range) | 1–10 mg/kg, i.p. injection | Rodents | [2] |
| Vehicle Formulation | DMSO, Tween® 80, and 0.9% NaCl (1:1:18 ratio) | Mouse | [8] |
| Solubility | Up to 67.2 mg/ml in DMSO; up to 23.55 mg/ml in ethanol | N/A | [2][4] |
| Pharmacokinetics | Short half-life in mice (< 3 hours) | Mouse | [3][8] |
Experimental Protocols
Protocol 1: Preparation of BIIE-0246 for Intraperitoneal Injection
This protocol describes the preparation of BIIE-0246 solution using a common vehicle.
Materials:
-
BIIE-0246 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween® 80 (Polysorbate 80)
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weighing: Carefully weigh the required amount of BIIE-0246 powder based on the desired final concentration and injection volume per animal.
-
Initial Solubilization: Dissolve the BIIE-0246 powder in DMSO. BIIE-0246 is soluble up to 67.2 mg/ml in DMSO.[2][4] Vortex briefly to ensure complete dissolution.
-
Addition of Surfactant: Add Tween® 80 to the DMSO-BIIE-0246 mixture. For the 1:1:18 vehicle ratio, the volume of Tween® 80 should be equal to the volume of DMSO used.[8]
-
Final Dilution: Add sterile 0.9% NaCl solution to the mixture to achieve the final desired concentration. For the 1:1:18 vehicle ratio, add 18 parts of saline.[8]
-
Mixing: Vortex the final solution thoroughly to ensure it is homogeneous.
-
Storage: Prepare the solution fresh for each experiment. If short-term storage is necessary, keep it at 4°C and protected from light. For stock solutions in DMSO, store at -20°C or -80°C.[7]
Example Calculation for a 1.3 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Dose per mouse: 1.3 mg/kg * 0.025 kg = 0.0325 mg
-
Final Concentration: 0.0325 mg / 0.1 mL = 0.325 mg/mL
-
Vehicle components for 1 mL of solution:
-
Total parts = 1 + 1 + 18 = 20
-
DMSO: (1/20) * 1 mL = 50 µL
-
Tween® 80: (1/20) * 1 mL = 50 µL
-
0.9% NaCl: (18/20) * 1 mL = 900 µL
-
-
Procedure: Dissolve 0.325 mg of BIIE-0246 in 50 µL of DMSO, add 50 µL of Tween® 80, and finally add 900 µL of saline.
Protocol 2: Intraperitoneal (i.p.) Injection Procedure in Mice
This protocol outlines the standard procedure for administering the prepared BIIE-0246 solution to a mouse.
Materials:
-
Prepared BIIE-0246 solution
-
Appropriately sized sterile syringes (e.g., 1 mL)[10]
-
70% Ethanol or other skin disinfectant
-
Gauze or cotton swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the injection volume.
-
Restraint: Gently restrain the mouse using a preferred method. For a one-person technique, grasp the loose skin over the shoulders and neck to immobilize the head and torso. The animal should be positioned in dorsal recumbency (on its back) with its head tilted slightly downwards.[10][11] This allows the abdominal organs to shift cranially, reducing the risk of injury.
-
Site Identification: The recommended injection site is the lower right quadrant of the abdomen.[11] This location helps to avoid puncturing the cecum, bladder, or major blood vessels.
-
Disinfection: Wipe the injection site with a cotton swab soaked in 70% ethanol.[11]
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the identified quadrant.[10]
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[10]
-
If there is negative pressure, slowly depress the plunger to administer the solution into the peritoneal cavity.[10]
-
-
Withdrawal: Once the full volume is administered, withdraw the needle smoothly.
-
Post-Injection Monitoring: Place the animal back in its cage and monitor for any signs of distress, bleeding, or adverse reactions.[10] Ensure a new sterile needle is used for each animal to prevent contamination.[11]
Visualizations
Experimental Workflow
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 5. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for BIIE-0246 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIE-0246 is a potent, highly selective, and non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Since its development, it has become a standard pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor in both in vitro and in vivo models.[1][4] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[1][4] Its activation by endogenous ligands such as NPY and Peptide YY (PYY) typically leads to the inhibition of neurotransmitter release.[3] BIIE-0246 blocks these effects, making it an invaluable tool for studying processes regulated by Y2 receptor signaling, including appetite, anxiety, and pain perception.[2][3]
These application notes provide detailed protocols for utilizing BIIE-0246 in common cell culture experiments to investigate NPY Y2 receptor signaling.
Mechanism of Action
BIIE-0246 functions by competitively binding to the NPY Y2 receptor, thereby preventing the binding of endogenous agonists like NPY and PYY. The Y2 receptor is coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking agonist binding, BIIE-0246 prevents this downstream signaling cascade.
Data Presentation
The following tables summarize the in vitro activity of BIIE-0246 from various cell-based and tissue-based assays.
| Parameter | Cell Line / Tissue | Species | Value | Reference |
| IC50 | SMS-KAN (hY2R expressing) | Human | 3.3 nM | [1] |
| IC50 | Rabbit Kidney | Rabbit | 7.5 nM | [1][4] |
| IC50 | Rat Brain Homogenates | Rat | 15 nM | [5] |
| Ki | HEK293 (rY2R expressing) | Rat | 8 - 15 nM | [2][5] |
| pA2 | Rat Vas Deferens | Rat | 8.1 | [5] |
Table 1: In Vitro Binding Affinity and Potency of BIIE-0246.
| Receptor Subtype | Binding Affinity (IC50, nM) | Selectivity vs. Y2 | Reference |
| rY1 | >10,000 | >600-fold | [1] |
| rY4 | >10,000 | >600-fold | [1] |
| rY5 | >10,000 | >600-fold | [1] |
Table 2: Receptor Subtype Selectivity of BIIE-0246.
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of NPY Y2 Receptor-Expressing Cells
This protocol is suitable for cell lines endogenously expressing the NPY Y2 receptor or those stably transfected, such as HEK293-hY2R cells.
Materials:
-
NPY Y2 Receptor-expressing cell line (e.g., HEK293-hY2R, SH-SY5Y)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if applicable (e.g., G418).
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Maintenance: Culture cells in T-75 flasks with complete growth medium in a humidified incubator.
-
Passaging: Subculture cells when they reach 80-90% confluency. a. Aspirate the old medium. b. Wash the cell monolayer once with 5-10 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 7-8 mL of pre-warmed complete growth medium. e. Gently resuspend the cells to create a single-cell suspension. f. Centrifuge the cell suspension at 200 x g for 5 minutes. g. Aspirate the supernatant and resuspend the cell pellet in fresh growth medium. h. Seed new T-75 flasks at a split ratio of 1:5 to 1:10.
Protocol 2: In Vitro Antagonism Assay using BIIE-0246
This protocol describes a functional assay to determine the antagonistic effect of BIIE-0246 on NPY-induced inhibition of cAMP production.
Materials:
-
NPY Y2 Receptor-expressing cells
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
Neuropeptide Y (NPY)
-
BIIE-0246
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Compound Preparation: a. Prepare a stock solution of BIIE-0246 (e.g., 10 mM in DMSO). b. Perform serial dilutions of BIIE-0246 in assay buffer to achieve the desired final concentrations. c. Prepare a solution of NPY at a concentration that elicits a submaximal response (e.g., EC80).
-
Assay Execution: a. Gently remove the growth medium from the cells. b. Wash the cells once with assay buffer. c. Add the BIIE-0246 dilutions to the wells and incubate for 15-30 minutes at 37°C. d. Add the NPY solution to the wells (except for the basal control wells) and incubate for 15 minutes at 37°C. e. Add forskolin to all wells (to stimulate adenylyl cyclase) and incubate for 30 minutes at 37°C. f. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: a. Plot the cAMP concentration against the log concentration of BIIE-0246. b. Determine the IC50 value of BIIE-0246 from the resulting dose-response curve.
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of BIIE-0246 on NPY-mediated changes in the phosphorylation of downstream signaling proteins like Akt (Protein Kinase B) and MAPK (Mitogen-activated protein kinase).
Materials:
-
NPY Y2 Receptor-expressing cells
-
6-well tissue culture plates
-
BIIE-0246
-
Neuropeptide Y (NPY)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-MAPK, anti-total-MAPK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary. c. Pre-treat the cells with BIIE-0246 at the desired concentration for 30 minutes. d. Stimulate the cells with NPY for the desired time (e.g., 5, 15, 30 minutes).
-
Lysate Preparation: a. Wash cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer to each well and scrape the cells. c. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant (protein lysate). f. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt).
Conclusion
BIIE-0246 is a critical tool for elucidating the role of the NPY Y2 receptor in various cellular processes. The protocols provided here offer a framework for researchers to design and execute experiments to investigate the antagonistic properties of BIIE-0246 and its impact on downstream signaling pathways. Careful optimization of cell conditions, compound concentrations, and incubation times is recommended for achieving robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
BIIE-0246 application in studying anxiety and stress behaviors
Application Notes: BIIE-0246 in Anxiety and Stress Research
Introduction
BIIE-0246 is a potent, highly selective, and non-peptide competitive antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] First characterized in the late 1990s, it has become an indispensable pharmacological tool for investigating the physiological and behavioral roles of the NPY Y2 receptor subtype.[2][3] The NPY system is deeply involved in the regulation of various physiological processes, including appetite, circadian rhythms, and importantly, the modulation of anxiety and stress responses.[2][4][5][6] BIIE-0246 allows researchers to precisely dissect the contribution of the Y2 receptor within these complex neural circuits.[5]
Mechanism of Action in Anxiety
The NPY system's effect on anxiety is complex, with different receptor subtypes often mediating opposing effects.[7] The Y2 receptor is predominantly a presynaptic autoreceptor, meaning its activation by NPY inhibits the further release of NPY and other neurotransmitters from the nerve terminal.[5][8] This functions as a negative feedback mechanism.
The prevailing hypothesis for the anxiolytic (anxiety-reducing) effect of BIIE-0246 is based on its blockade of these presynaptic Y2 autoreceptors. By antagonizing the Y2 receptor, BIIE-0246 prevents the inhibitory feedback, leading to an increased release of NPY into the synapse. This enhanced NPY concentration can then act on postsynaptic NPY Y1 receptors, which are known to mediate anxiolytic effects.[9] Therefore, blocking the Y2 receptor with BIIE-0246 can paradoxically boost the anxiety-reducing signals within specific brain regions, such as the amygdala.[2][9] Studies have demonstrated that BIIE-0246 produces a clear anxiolytic-like profile in preclinical behavioral models.[4][9]
Pharmacokinetics and Administration
BIIE-0246 is a large peptidomimetic molecule with poor drug-like properties, including low permeability.[2] Its central availability is limited following systemic administration (e.g., intravenous or intraperitoneal injection), and it has a relatively short half-life of less than three hours in mice.[2] Consequently, for robustly studying its effects on the central nervous system, BIIE-0246 is most effectively administered directly into the brain via intracerebroventricular (i.c.v.) or site-specific microinjections into regions of interest, such as the central amygdala.[2][9]
Quantitative Data Summary
The following tables summarize results from key studies using BIIE-0246 to investigate anxiety-like behaviors.
Table 1: Effects of BIIE-0246 in the Elevated Plus-Maze (EPM)
| Species | Administration Route | Dose (nmol) | Key Behavioral Outcome | Reference |
|---|---|---|---|---|
| Rat | Intracerebroventricular (i.c.v.) | 1.0 | Increased time spent in the open arms | [4] |
| Rat | Intra-Central Amygdala (CeA) | 0.5 | Reduced anxiety-like behavior |[9] |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: BIIE-0246 blocks presynaptic NPY Y2 autoreceptors, enhancing NPY release and promoting anxiolysis via Y1 receptors.
Caption: Standard experimental workflow for assessing the behavioral effects of centrally administered BIIE-0246.
Detailed Experimental Protocols
Elevated Plus-Maze (EPM) Test
This test assesses anxiety-like behavior by measuring the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[10] Anxiolytic compounds like BIIE-0246 typically increase the proportion of time spent and entries made into the open arms.[4]
Apparatus:
-
A plus-shaped maze, elevated from the floor (typically 50-70 cm).
-
Two opposite arms are open (e.g., 50 x 10 cm), and two opposite arms are enclosed by high walls (e.g., 50 x 10 x 40 cm).[10]
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
An overhead camera is connected to a video-tracking system (e.g., ANY-maze) for automated recording and analysis.[11][12]
Animal Preparation & Drug Administration:
-
Habituation: Animals should be handled for several days prior to testing to reduce handling stress.[11] On the test day, transport animals to the behavioral testing room at least 45-60 minutes before the experiment begins to allow for acclimation.[11][12]
-
Drug Administration: For central administration, BIIE-0246 is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid). A specific dose (e.g., 1.0 nmol) is infused into the target brain region (e.g., lateral ventricle) via a pre-implanted cannula, typically 10-15 minutes before the test.[4]
Procedure:
-
Place the animal gently onto the central platform of the maze, facing one of the closed arms.[11]
-
Immediately start the video recording and tracking software.[11]
-
Allow the animal to explore the maze undisturbed for a single 5- to 10-minute session.[10][11] The experimenter should remain out of the animal's view.
-
At the end of the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) or another suitable disinfectant between trials to remove any olfactory cues.[12]
-
Key Parameters to Analyze:
-
Time spent in the open arms vs. closed arms.[12]
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[13][14] Anxious animals tend to spend more time in the periphery of the arena (thigmotaxis), while less anxious animals explore the center more freely.[15]
Apparatus:
-
A square or circular arena (e.g., 42 x 42 cm for mice) with high walls to prevent escape.[13]
-
The floor is typically divided into a central zone and a peripheral zone by the analysis software.[14]
-
An overhead camera and tracking software are used for recording.[13]
Animal Preparation & Drug Administration:
-
Habituation: Acclimate animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer BIIE-0246 or vehicle at the appropriate time point before the test, depending on the administration route (e.g., 10-15 minutes prior for i.c.v.).
Procedure:
-
Gently place the mouse in the center or a corner of the open field arena.[14][16]
-
Begin recording immediately and allow the animal to explore for a set period, typically ranging from 5 to 20 minutes.[14][16]
-
After the session, return the animal to its home cage.
-
Clean the arena thoroughly between subjects.[14]
-
Key Parameters to Analyze:
Social Interaction Test
This test evaluates social motivation and anxiety by measuring the amount of time an animal spends actively interacting with an unfamiliar conspecific.[17] Social anxiety can lead to a reduction in active social engagement.
Apparatus:
-
A neutral, clean testing arena or the subject animal's home cage.[18]
-
A video camera for recording the interaction.
Animal Preparation & Drug Administration:
-
Habituation: Animals (both test subjects and unfamiliar "stranger" animals) should be group-housed and habituated to the facility for at least one week.[18] Acclimate the test animal to the testing room for at least 60 minutes.[18]
-
Drug Administration: Administer BIIE-0246 or vehicle to the test animal prior to the interaction phase.
Procedure:
-
Place the test animal in the designated arena and allow it to habituate for a period (e.g., 15 minutes).[18]
-
Introduce an unfamiliar, weight- and age-matched, non-aggressive stranger animal into the arena.
-
Record the session for a predetermined duration (e.g., 10 minutes).[18]
-
At the end of the session, separate the animals and return them to their respective home cages.
-
Clean the arena between tests.
-
Key Parameters to Analyze:
-
Total duration of active social interaction (e.g., sniffing, following, grooming).[19]
-
Frequency of social behaviors.
-
Latency to the first interaction.
-
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligands of the Neuropeptide Y Y2 Receptors as a Potential Multitarget Therapeutic Approach for the Protection of the Neurovascular Unit Against Acute Ischemia/Reperfusion: View from the Perspective of the Laboratory Bench - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y Y2R blockade in the central amygdala reduces anxiety-like behavior but not alcohol drinking in alcohol-dependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MPD: JaxCC1: project protocol [phenome.jax.org]
- 15. anilocus.com [anilocus.com]
- 16. transpharmation.com [transpharmation.com]
- 17. anilocus.com [anilocus.com]
- 18. scispace.com [scispace.com]
- 19. conductscience.com [conductscience.com]
Application Notes and Protocols for Intrathecal Administration of BIIE-0246 in Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intrathecal (IT) administration of BIIE-0246, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in preclinical pain research. The information compiled is based on findings from various studies investigating the role of the NPY system in nociception and pathological pain states.
Introduction
Neuropeptide Y (NPY) and its receptors, particularly the Y2 receptor, play a complex and multifaceted role in pain modulation within the spinal cord.[1] The Y2 receptor is predominantly located on the presynaptic terminals of primary afferent neurons.[2][3] BIIE-0246 is a potent and selective non-peptide antagonist of the NPY Y2 receptor, making it a critical pharmacological tool for elucidating the function of this receptor in pain signaling.[2][3] Intrathecal administration allows for the direct delivery of BIIE-0246 to the spinal cord, bypassing the blood-brain barrier and enabling the investigation of its effects on spinal nociceptive processing.[4][5][6]
The effects of intrathecal BIIE-0246 can be context-dependent. In naïve animals, it can elicit nociceptive behaviors, suggesting a tonic inhibitory role for Y2 receptors in suppressing pain.[1][7][8] Conversely, in models of neuropathic and inflammatory pain, BIIE-0246 has been shown to have anti-hyperalgesic effects, highlighting a potential pro-nociceptive role of Y2 receptor signaling in chronic pain states.[1][7][8]
Data Presentation
Table 1: Summary of Intrathecal BIIE-0246 Doses and Effects in Rodent Pain Models
| Pain Model | Species | BIIE-0246 Dose (Intrathecal) | Observed Effect | Reference |
| Naïve | Mouse | 0.1 ng, 1 ng | Increased mechanical and cold hypersensitivity, spontaneous nociception and itch. | [7][8] |
| Naïve | Rat | Not specified | Reduced mechanical threshold. | [1] |
| Spared Nerve Injury (SNI) | Rat | 1.0 µg, 10 µg | Dose-dependently reversed the anti-allodynic effects of NPY. Had little effect when administered alone. | [9] |
| Spared Nerve Injury (SNI) | Mouse | Not specified | Reduced mechanical and thermal hypersensitivity. | [7][8] |
| Incision Model (Postoperative) | Mouse | 0.1 ng, 1 ng | Reinstated mechanical hypersensitivity 21 days after incision. | [7] |
| Incision Model (Postoperative) | Mouse | Not specified | Reduced mechanical and thermal hypersensitivity. | [8] |
| Cancer-Induced Bone Pain | Rat | Not specified | Abolished the pain-reducing effects of NPY. | [1] |
| Formalin Test | Rat | Not specified | Did not change the inhibitory effects of NPY on licking and flinching behaviors. | [1] |
Experimental Protocols
Protocol 1: Surgical Implantation of Intrathecal Catheters in Rats
This protocol describes a common method for implanting chronic intrathecal catheters in rats for repeated drug administration without the need for anesthesia at the time of injection.[10][11][12]
Materials:
-
Male Sprague-Dawley rats (260-310 g)[10]
-
Isoflurane (B1672236) anesthesia[9][10]
-
Stereotaxic frame[10]
-
Surgical instruments (scalpel, forceps, retractors, needle holder)
-
Sutures or wound clips[11]
-
Antibiotics and analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (4% for induction, 2-2.5% for maintenance) in a 1:1 mixture of oxygen and air.[10] Shave and sterilize the skin over the back of the neck and head.[10]
-
Surgical Exposure: Place the rat in a stereotaxic frame. Make a small midline incision over the occipital crest.[10] Retract the muscles to expose the atlanto-occipital membrane.[10]
-
Catheter Insertion: Carefully make a small incision in the atlanto-occipital membrane, which will result in the release of cerebrospinal fluid (CSF).[10] Gently insert a PE-5 or PE-10 catheter into the intrathecal space, advancing it caudally to the desired spinal level (approximately 8.5 cm to reach the lumbar enlargement).[10]
-
Securing the Catheter: Suture the catheter to the surrounding musculature to prevent displacement. Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.[11] Seal the external end of the catheter.
-
Post-Operative Care: Close the incision with sutures or wound clips.[11] Administer post-operative analgesics and antibiotics as per institutional guidelines. House animals individually to prevent damage to the catheter.[11] Allow a recovery period of 5-7 days before experimental procedures.[10][13]
-
Catheter Patency Check: Before drug administration, and periodically, check catheter patency by injecting a small volume (e.g., 20 µL) of sterile saline.[12][13] Successful catheterization can also be confirmed by observing hind limb paralysis following the injection of 20 µL of 2% lidocaine.[13]
Protocol 2: Intrathecal Administration of BIIE-0246
Materials:
-
BIIE-0246
-
Vehicle (e.g., sterile saline)
-
Hamilton syringe (10-50 µL)
-
Catheterized rats (as per Protocol 1)
Procedure:
-
Drug Preparation: Dissolve BIIE-0246 in the appropriate vehicle to the desired concentration. Due to its properties, parenteral routes are recommended for in vivo studies.[2][3]
-
Acclimation: Allow the animal to acclimate to the testing environment for at least 30-60 minutes.[9]
-
Injection: Gently restrain the rat. Connect a Hamilton syringe filled with the BIIE-0246 solution to the externalized catheter.
-
Administration: Inject the desired volume (typically 10 µL) of the drug solution, followed by a 10 µL saline flush to ensure the entire dose reaches the intrathecal space.[9][10] The injection should be performed slowly to avoid a rapid increase in intracranial pressure.
-
Behavioral Testing: Conduct behavioral assessments at predetermined time points following the injection (e.g., 15, 30, 60, 90, 120 minutes).[10]
Visualizations
NPY Signaling Pathway in Pain Modulation at the Presynaptic Terminal
Caption: NPY Y2 receptor signaling pathway at the presynaptic terminal in the spinal dorsal horn.
Experimental Workflow for Intrathecal BIIE-0246 Administration and Pain Assessment
Caption: General experimental workflow for investigating the effects of intrathecal BIIE-0246 in pain models.
Logical Relationship of BIIE-0246 Action in Different Pain States
Caption: Logical diagram illustrating the state-dependent effects of BIIE-0246 on pain.
References
- 1. Neuropeptide Y Y2 Receptors in Acute and Chronic Pain and Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. painphysicianjournal.com [painphysicianjournal.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anesthesiaexperts.com [anesthesiaexperts.com]
- 9. INTRATHECAL NEUROPEPTIDE Y REDUCES BEHAVIORAL AND MOLECULAR MARKERS OF INFLAMMATORY OR NEUROPATHIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. criver.com [criver.com]
- 13. A Modified Method for Intrathecal Catheterization in Rats [jove.com]
Application Notes and Protocols: The Use of BIIE-0246 in Diet-Induced Obesity Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BIIE-0246, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, in the context of diet-induced obesity (DIO) research. The information compiled here is intended to guide researchers in designing and executing experiments to investigate the role of the NPY system in metabolic regulation.
Introduction
Neuropeptide Y (NPY) is a potent orexigenic peptide, and its signaling system is a key target in obesity research. The Y2 receptor, a presynaptic autoreceptor, plays a crucial role in modulating NPY release. BIIE-0246 is a widely used pharmacological tool to selectively block these Y2 receptors, thereby enabling the study of their physiological functions. In diet-induced obesity models, BIIE-0246 has been employed to elucidate the complex interplay between NPY signaling, energy homeostasis, and metabolic health. Notably, its effects can be paradoxical, highlighting the nuanced role of the Y2 receptor in different physiological contexts.[1][2][3][4][5][6]
Mechanism of Action
BIIE-0246 is a non-peptide, competitive antagonist with high affinity and selectivity for the NPY Y2 receptor.[7][8][9][10] The Y2 receptor is predominantly located presynaptically on NPY-ergic neurons in both the central and peripheral nervous systems.[4][6] Its activation by endogenous ligands like NPY and Peptide YY (PYY) 3-36 inhibits further neurotransmitter release, forming a negative feedback loop.[6][11][12][13] By blocking this receptor, BIIE-0246 disinhibits NPY neurons, which can lead to increased NPY release. The downstream effects on appetite and metabolism are complex and appear to be dependent on the underlying physiological state, particularly the baseline levels of NPY.[1][2][3]
Signaling Pathway
The signaling pathway involving the NPY Y2 receptor is central to appetite regulation. In the arcuate nucleus (ARC) of the hypothalamus, NPY neurons play a critical role. The Y2 receptor acts as an autoreceptor on these neurons. When activated by agonists like PYY 3-36, it inhibits NPY release, leading to a reduction in food intake.[11][12][13] BIIE-0246 blocks this inhibitory effect.
Experimental Applications in Diet-Induced Obesity
Research utilizing BIIE-0246 in DIO models has revealed context-dependent effects on metabolism. One key study demonstrated that in wildtype mice on a high-fat diet, peripheral administration of BIIE-0246 exacerbated obesity.[1][2][3] Conversely, in a genetic mouse model with chronically elevated NPY levels, the same treatment prevented diet-induced obesity.[1][2][3] These findings suggest that the metabolic consequences of Y2 receptor antagonism are contingent on the baseline activity of the NPY system.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from a representative study using BIIE-0246 in wildtype (WT) and NPY-overexpressing (OE-NPYDβH) mice on a chow or Western diet.
Table 1: Effects of BIIE-0246 on Body Composition in Mice on a Chow Diet [1][2]
| Genotype | Treatment (4.5 weeks) | Body Weight Gain (g) | Fat Mass Gain (g) | Lean Mass Gain (g) |
| WT | Vehicle | 2.0 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.3 |
| WT | BIIE-0246 (1.3 mg/kg/day) | 4.0 ± 0.6 | 1.8 ± 0.4 | 2.2 ± 0.4 |
| OE-NPYDβH | Vehicle | 5.5 ± 0.8 | 3.5 ± 0.6 | 2.0 ± 0.4 |
| OE-NPYDβH | BIIE-0246 (1.3 mg/kg/day) | 7.5 ± 0.7 | 3.8 ± 0.5 | 3.7 ± 0.5 |
*p < 0.05 vs. vehicle of the same genotype.
Table 2: Effects of BIIE-0246 on Body Composition in Mice on a Western Diet (DIO) [1][2]
| Genotype | Treatment (2 weeks) | Body Weight Gain (g) | Fat Mass Gain (g) | Lean Mass Gain (g) |
| DIO-WT | Vehicle | 3.0 ± 0.5 | 2.5 ± 0.4 | 0.5 ± 0.2 |
| DIO-WT | BIIE-0246 (1.3 mg/kg/day) | 5.0 ± 0.7 | 4.5 ± 0.6 | 0.5 ± 0.3 |
| DIO-NPY | Vehicle | 6.0 ± 0.9 | 5.0 ± 0.7 | 1.0 ± 0.3 |
| DIO-NPY | BIIE-0246 (1.3 mg/kg/day) | 2.5 ± 0.8 | 1.5 ± 0.6 | 1.0 ± 0.4 |
*p < 0.05 vs. DIO-WT Vehicle; **p < 0.001 vs. DIO-NPY Vehicle.
Table 3: Effects of BIIE-0246 on Serum Parameters [1][2]
| Diet | Genotype | Treatment | Insulin (ng/mL) | HOMA-IR | Cholesterol (mmol/L) |
| Chow | WT | Vehicle | 0.8 ± 0.1 | 15 ± 2 | 2.5 ± 0.2 |
| Chow | WT | BIIE-0246 | 1.5 ± 0.3 | 30 ± 5 | 3.5 ± 0.3* |
| Chow | OE-NPYDβH | Vehicle | 2.0 ± 0.4 | 40 ± 8 | 4.0 ± 0.4 |
| Chow | OE-NPYDβH | BIIE-0246 | 2.5 ± 0.5 | 50 ± 10 | 4.2 ± 0.5 |
| Western | DIO-WT | Vehicle | 3.0 ± 0.6 | 60 ± 12 | 5.0 ± 0.5 |
| Western | DIO-WT | BIIE-0246 | 3.2 ± 0.7 | 65 ± 14 | 5.5 ± 0.6 |
| Western | DIO-NPY | Vehicle | 5.0 ± 0.9 | 100 ± 20 | 6.0 ± 0.7 |
| Western | DIO-NPY | BIIE-0246 | 4.5 ± 0.8 | 90 ± 18 | 4.8 ± 0.5** |
*p < 0.05 vs. respective vehicle; **p < 0.05 vs. DIO-NPY Vehicle.
Experimental Protocols
The following are detailed protocols for conducting studies with BIIE-0246 in diet-induced obesity models, based on published research.[1][2]
Experimental Workflow
Protocol 1: Induction of Diet-Induced Obesity
-
Animal Model: Use male C57BL/6J mice, a common strain for DIO studies. For comparative studies, genetically modified models such as OE-NPYDβH mice can be included.[1][2]
-
Housing: House mice in a controlled environment (21 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.[1][2]
-
Diet: At 8-10 weeks of age, switch mice to a high-fat "Western" diet (e.g., 41 kcal% fat) for a period of 8 weeks to induce obesity.[1][2] A control group should be maintained on a standard chow diet.
-
Monitoring: Monitor body weight weekly to confirm the development of obesity.
Protocol 2: BIIE-0246 Administration
-
Habituation: Prior to drug administration, habituate the mice to handling and injections for at least one week with daily intraperitoneal (i.p.) injections of saline.[1][2]
-
Drug Preparation:
-
Administration:
Protocol 3: Metabolic Phenotyping
-
Body Weight and Composition:
-
Food and Water Intake:
-
Monitor daily food and water consumption.
-
-
Glucose and Insulin Tolerance Tests (Optional):
-
Perform these tests to assess glucose homeostasis.
-
-
Blood and Tissue Collection:
-
At the end of the study, collect blood via cardiac puncture or from the tail vein for serum analysis of insulin, glucose, cholesterol, and triglycerides.[1][2]
-
Harvest tissues such as the hypothalamus, liver, and various adipose tissue depots for gene expression analysis (e.g., qPCR for Npy, Y2r, Pomc), histology, or other molecular assays.[1][2]
-
Conclusion
BIIE-0246 is a valuable tool for dissecting the role of the NPY Y2 receptor in energy balance and the pathogenesis of obesity. The experimental outcomes are highly dependent on the specific research model and conditions. These application notes provide a framework for designing and interpreting experiments using BIIE-0246 in the context of diet-induced obesity, emphasizing the importance of considering the baseline state of the NPY system.
References
- 1. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 3. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y receptor antagonists in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opnme.com [opnme.com]
- 8. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 9. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying BIIE-0246 Effects on Alcohol Consumption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIE-0246 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. The NPY system, particularly the Y2 receptor, is implicated in the modulation of alcohol consumption, anxiety, and stress responses. Y2 receptors are predominantly located presynaptically and act as autoreceptors, inhibiting the release of NPY. By blocking these receptors, BIIE-0246 is hypothesized to increase synaptic NPY levels, leading to enhanced activation of postsynaptic NPY Y1 receptors, which are associated with anxiolytic and anti-addictive effects.
These application notes provide a comprehensive guide for designing and conducting preclinical studies to investigate the effects of BIIE-0246 on alcohol consumption and related behaviors. Detailed protocols for key experimental paradigms are provided to ensure methodological rigor and reproducibility.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of BIIE-0246 on alcohol consumption and anxiety-like behaviors.
Table 1: Effects of BIIE-0246 on Alcohol Consumption
| Animal Model | BIIE-0246 Dose & Route | Key Findings | Reference |
| Alcohol-dependent Wistar rats | 0.5 nmol (i.c.v.) | Suppressed operant responding for ethanol (B145695) by approximately 50% (p=0.01) | |
| Alcohol-dependent Wistar rats | 50 ng (intra-CeA) | No significant effect on operant alcohol self-administration | |
| Alcohol-preferring (P) rats | Not specified | Transiently suppressed preference for alcohol solution without affecting voluntary intake | |
| Wistar rats with a history of dependence | 0.5 nmol (i.c.v.) | Dose was effective in dependent but not in non-dependent subjects |
Table 2: Anxiolytic-Like Effects of BIIE-0246
| Animal Model | BIIE-0246 Dose & Route | Behavioral Test | Key Findings | Reference |
| Alcohol-naïve and dependent Wistar rats | 50 ng (intra-CeA) | Elevated Plus Maze | Increased percentage of open-arm time (p<0.01) | |
| Wistar rats | 1.0 nmol (i.c.v.) | Elevated Plus Maze | Increased time spent on the open arms | |
| Alcohol-naïve rats | Systemic JNJ-31020028 (another Y2 antagonist) | Elevated Plus Maze | Reversed anxiogenic effects of acute alcohol withdrawal |
Experimental Protocols
Protocol 1: Two-Bottle Choice Paradigm for Voluntary Alcohol Consumption
This protocol is designed to assess the voluntary alcohol consumption and preference in rodents.
Materials:
-
Standard rodent housing cages
-
Two drinking bottles per cage (e.g., 50 mL or 100 mL) with sipper tubes
-
Ethanol (e.g., 20% v/v in tap water)
-
Tap water
-
Animal scale
Procedure:
-
Acclimation: Single-house animals and allow them to acclimate for at least one week before the experiment begins.
-
Habituation: For three consecutive days, present each animal with two bottles of tap water to habituate them to the two-bottle setup.
-
Ethanol Access:
-
Continuous Access: Replace one water bottle with a bottle containing an ethanol solution (e.g., 10-20%). The position of the ethanol bottle should be alternated daily to avoid side preference.
-
Intermittent Access: Provide access to one bottle of 20% ethanol and one bottle of water for 24-hour sessions on three days of the week (e.g., Monday, Wednesday, Friday). On the intervening days, provide two bottles of water.
-
-
Data Collection:
-
Record the weight of each bottle and the animal's body weight daily.
-
Calculate the volume of fluid consumed from each bottle, accounting for any spillage (measured from a control cage with bottles but no animal).
-
Calculations:
-
Ethanol intake (g/kg/day) = (volume of ethanol solution consumed in mL * ethanol concentration * 0.789 g/mL) / animal's body weight in kg.
-
Water intake (mL/kg/day) = volume of water consumed in mL / animal's body weight in kg.
-
Total fluid intake (mL/kg/day) = (volume of ethanol solution consumed + volume of water consumed) / animal's body weight in kg.
-
Ethanol preference (%) = (volume of ethanol solution consumed / total volume of fluid consumed) * 100.
-
-
-
BIIE-0246 Administration: Once a stable baseline of alcohol consumption is established, administer BIIE-0246 or vehicle according to the desired experimental design (e.g., acute injection, chronic administration). Continue to monitor fluid intake and body weight.
Protocol 2: Intermittent Access to 20% Ethanol Model for Binge-Like Drinking
This model is used to induce high levels of voluntary ethanol consumption that mimic binge-like drinking behavior.
Materials:
-
Same as Protocol 1.
Procedure:
-
Housing: Individually house ethanol-naïve rats.
-
Intermittent Access Schedule:
-
On Mondays, Wednesdays, and Fridays, provide each rat with access to one bottle of 20% (v/v) ethanol and one bottle of water for a 24-hour period.
-
On Tuesdays, Thursdays, Saturdays, and Sundays, replace the ethanol bottle with a second water bottle.
-
-
Data Monitoring:
-
Measure the amount of ethanol and water consumed during each 24-hour access period.
-
Monitor the body weight of the animals regularly.
-
Typically, rats will escalate their ethanol intake over several weeks, reaching stable high levels of consumption.
-
-
Pharmacological Intervention: After the establishment of a stable high-intake baseline, BIIE-0246 or vehicle can be administered before the drinking sessions to assess its effect on binge-like alcohol consumption.
Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms). For rats: arms 50 cm long x 10 cm wide; for mice: arms 30 cm long x 5 cm wide.
-
Video camera and tracking software (e.g., ANY-maze, EthoVision XT).
-
Cleaning solution (e.g., 70% ethanol).
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least one hour before the test.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters using the tracking software or manual observation:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
-
Cleaning: Thoroughly clean the maze with a cleaning solution between each animal to remove olfactory cues.
Protocol 4: Forced Swim Test (FST) for Depressive-Like Behavior
The FST is used to assess depressive-like behavior, often referred to as "behavioral despair."
Materials:
-
Transparent cylindrical container (for mice: ~20 cm height, 10 cm diameter; for rats: ~40 cm height, 20 cm diameter).
-
Water at 23-25°C.
-
Video camera.
-
Drying cage with a heat lamp.
Procedure:
-
Test Session:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes for mice. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
-
Behavioral Scoring:
-
Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
An antidepressant-like effect is indicated by a significant decrease in immobility time.
-
-
Post-Test Care: After the test, remove the animal from the water, dry it thoroughly, and place it in a warm cage to prevent hypothermia.
Protocol 5: Intracerebroventricular (ICV) Cannulation and Injection
This protocol is for the direct administration of BIIE-0246 into the cerebral ventricles.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Injection cannula
-
Dental cement and anchor screws
-
Microsyringe pump
-
BIIE-0246 solution in a sterile vehicle (e.g., artificial cerebrospinal fluid)
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (for rats, approximately: AP -0.8 mm, ML ±1.5 mm from bregma; DV -3.5 mm from the skull surface).
-
Drill a small hole at the target coordinates.
-
Implant a guide cannula to the desired depth and secure it with dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week.
-
-
ICV Injection:
-
Gently restrain the recovered animal.
-
Remove the dummy cannula and insert the injection cannula, which is connected to a microsyringe.
-
Infuse the BIIE-0246 solution at a slow rate (e.g., 0.5-1.0 µL/min) to avoid increased intracranial pressure.
-
Leave the injection cannula in place for a minute post-injection to prevent backflow.
-
Replace the dummy cannula.
-
Mandatory Visualizations
Caption: NPY-Y2R Signaling Pathway and the Effect of BIIE-0246.
Caption: Experimental Workflow for BIIE-0246 Studies.
Caption: Logical Relationship of BIIE-0246's Mechanism of Action.
Troubleshooting & Optimization
Navigating BIIE-0246 Dihydrochloride Dissolution Challenges: A Technical Guide
For researchers and drug development professionals utilizing the potent and selective NPY Y2 receptor antagonist, BIIE-0246 dihydrochloride (B599025), improper dissolution can be a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My BIIE-0246 dihydrochloride is not dissolving properly in my desired solvent. What should I do?
A1: this compound has specific solubility characteristics. It is most readily soluble in organic solvents like DMSO and ethanol. For aqueous-based physiological buffers, it is practically insoluble. If you are observing precipitation or incomplete dissolution, consider the following troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. For stock solutions, high-purity DMSO is recommended.
-
Concentration: Do not exceed the solubility limits. Prepare stock solutions at a concentration within the known solubility range and dilute further in your experimental medium.
-
Physical Assistance: Gentle warming and/or sonication can aid in the dissolution process, especially if precipitation occurs during preparation.[1]
-
Fresh Preparation: It is recommended to prepare solutions fresh for each experiment to ensure optimal activity and avoid potential degradation or precipitation over time.[2]
Q2: What are the recommended solvents and concentrations for preparing this compound stock solutions?
A2: For preparing stock solutions, the following solvents and concentrations are well-documented:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 96.9 | 100 |
| DMSO | - | 75 |
| DMSO | 67.2 | -[2][3] |
| Ethanol | 23.55 | 25[2] |
Q3: I need to prepare a formulation for an in vivo experiment. What are the recommended protocols?
A3: Direct injection of a DMSO stock solution is often not suitable for in vivo studies. Co-solvent formulations are necessary to maintain the solubility of this compound in an aqueous-based vehicle. Here are some established protocols:
-
Protocol 1 (PEG300/Tween-80/Saline):
-
Start with a 10% DMSO solution of BIIE-0246.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Finally, add 45% saline. This method can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
-
Protocol 2 (SBE-β-CD/Saline):
-
Start with a 10% DMSO solution of BIIE-0246.
-
Add 90% of a 20% SBE-β-CD solution in saline. This method can also achieve a solubility of ≥ 2.5 mg/mL.[1]
-
-
Protocol 3 (Corn Oil):
-
Start with a 10% DMSO solution of BIIE-0246.
-
Add 90% corn oil. This method can achieve a solubility of ≥ 2.5 mg/mL.[1]
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon storage | - Supersaturated solution- Freeze-thaw cycles | - Prepare fresh solutions for each experiment.- If storing, aliquot into single-use vials to minimize freeze-thaw cycles.[2] |
| Precipitation when diluting stock solution in aqueous buffer | - Low aqueous solubility of BIIE-0246 | - Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility.- Use a co-solvent system as described in the in vivo formulation protocols. |
| Cloudy or hazy solution after mixing | - Incomplete dissolution | - Gently warm the solution.- Use a sonicator to aid dissolution.[1] |
Experimental Protocols & Workflows
BIIE-0246 Signaling Pathway
BIIE-0246 is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor, which is a G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to inhibitory G-proteins (Gi/o). Upon activation by its endogenous ligands (NPY or PYY), the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. In some cellular contexts, the Y2 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C (PKC) activation, which can then influence the MAPK/ERK signaling cascade. BIIE-0246 blocks these downstream effects by preventing the binding of NPY and PYY to the Y2 receptor.
Caption: BIIE-0246 blocks NPY/PYY-mediated Y2 receptor signaling pathways.
Experimental Workflow: In Vitro Cell-Based Assay
This workflow outlines a general procedure for testing the effect of BIIE-0246 in a cell-based assay, such as measuring changes in downstream signaling molecules.
Caption: A typical workflow for an in vitro cell-based assay using BIIE-0246.[1]
This guide is intended to provide a starting point for troubleshooting and experimental design. For specific applications, further optimization may be required. Always refer to the manufacturer's product data sheet for the most accurate and up-to-date information.
References
Unexpected behavioral effects of BIIE-0246 in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected behavioral effects of BIIE-0246, a selective neuropeptide Y (NPY) Y2 receptor antagonist, in mice. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We administered BIIE-0246 expecting to see a decrease in food intake and body weight, but observed the opposite. Why is this happening?
A1: This is a documented, seemingly paradoxical effect of BIIE-0246 in certain experimental contexts. In wild-type mice on a standard chow diet, peripheral administration of BIIE-0246 has been shown to promote body weight gain and induce metabolic disturbances like hyperinsulinemia and hypercholesterolemia.[1][2] This is contrary to the initial hypothesis that blocking the presynaptic inhibitory Y2 autoreceptor would increase NPY release and thus stimulate appetite. The exact mechanism is still under investigation, but it is thought to involve complex interactions within the central and peripheral nervous systems that regulate energy homeostasis.[1][3] For instance, in chow-fed mice, BIIE-0246 treatment did not alter NPY expression or food intake but did lead to a downregulation of brainstem tyrosine hydroxylase, suggesting a potential role for reduced sympathetic nervous system activity in the observed metabolic disturbances.[1][3]
Q2: We are observing increased pain-like or itch-related behaviors in our mice after BIIE-0246 administration. Is this a known side effect?
A2: Yes, this is a reported effect. Intrathecal administration of BIIE-0246 in naive, uninjured mice has been shown to increase mechanical and cold hypersensitivity, as well as produce behaviors indicative of spontaneous nociception and itch, such as abdomen biting, face wiping, and scratching.[4] This suggests that NPY, acting through Y2 receptors on sensory neurons, tonically suppresses nociceptive and itch signaling.[4] Therefore, blocking these receptors with BIIE-0246 can reveal this underlying sensory facilitation.
Q3: Does BIIE-0246 affect anxiety-related behaviors? The literature seems contradictory.
A3: The effects of BIIE-0246 on anxiety are complex and can appear contradictory. While NPY is generally considered to have anxiolytic effects, studies using BIIE-0246 have reported an anxiolytic-like profile in the elevated plus-maze test in rats.[5] On the other hand, BIIE-0246 has also been shown to induce conditioned place aversion, suggesting it can have aversive properties.[4] Furthermore, in a social fear conditioning model, BIIE-0246 blocked the fear-reducing effects of NPY in the dorsolateral septum.[6][7] These differing outcomes highlight the region-specific and context-dependent roles of the NPY Y2 receptor in modulating anxiety and fear.
Q4: Can BIIE-0246 impact locomotor activity and confound behavioral test results?
A4: Studies have specifically investigated the effect of BIIE-0246 on motor coordination to rule out confounding effects in pain and behavioral assays. Intrathecal administration of BIIE-0246 at doses that induced hypersensitivity and itch-like behaviors did not alter motor coordination in the accelerating rotarod test in mice.[4] This indicates that the observed behavioral changes are not likely a secondary effect of sedation or motor impairment. However, it is always good practice to include appropriate motor function controls in your experimental design.
Troubleshooting Guides
Problem: Unexpected Weight Gain and Metabolic Changes in Wild-Type Mice
Possible Cause 1: Diet Composition The obesogenic effect of BIIE-0246 is more pronounced in mice on a standard chow diet compared to a high-fat, Western diet.[1][2]
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Troubleshooting Tip: Carefully consider and report the diet composition in your studies. If your research goal is to investigate the anti-obesity potential of Y2 receptor antagonism, using a diet-induced obesity model in combination with a genetic model of elevated NPY may yield results more aligned with the initial hypothesis.[1][2]
Possible Cause 2: Genotype of Mice The metabolic effects of BIIE-0246 are highly dependent on the baseline NPY levels. In mice with genetically elevated NPY, BIIE-0246 can prevent diet-induced obesity.[1][2]
-
Troubleshooting Tip: Be aware of the genetic background of your mice. The unexpected metabolic effects are primarily observed in wild-type animals with normal NPY expression.
Problem: Increased Nocifensive or Itch Behaviors
Possible Cause: Unmasking of Tonic Inhibitory Signaling The observed increase in pain and itch behaviors is likely due to the blockade of a tonic, inhibitory role of the NPY system on sensory neurons.[4]
-
Troubleshooting Tip: When investigating the role of Y2 receptors in pain modulation, be aware that BIIE-0246 can have pro-nociceptive effects in naive animals. It is crucial to use appropriate vehicle controls and consider the baseline sensory sensitivity of the mice.
Quantitative Data Summary
Table 1: Effects of BIIE-0246 on Metabolic Parameters in Mice
| Parameter | Genotype | Diet | BIIE-0246 Treatment Effect | Reference |
|---|---|---|---|---|
| Body Weight Gain | Wild-Type | Chow | Increased | [1][3] |
| Body Weight Gain | OE-NPYDβH | Chow | Increased | [1][3] |
| Body Weight Gain | Wild-Type | Western | Increased | [1][3] |
| Fat Mass Gain | Wild-Type | Western | Increased | [1][3] |
| Fat Mass Gain | OE-NPYDβH | Western | Reduced | [2] |
| Insulin (B600854) Levels | Wild-Type | Chow | Increased | [1][2] |
| HOMA-IR Index | Wild-Type | Chow | Increased |[1] |
Table 2: Effects of Intrathecal BIIE-0246 on Nociception and Itch in Naive Mice
| Behavior | BIIE-0246 Dose (µg) | Observation | Reference |
|---|---|---|---|
| Mechanical Hypersensitivity | 3 | Increased | [4] |
| Cold Hypersensitivity | 3 | Increased | [4] |
| Spontaneous Nocifensive Behaviors | 3 | Increased | [4] |
| Itch-like Behaviors (scratching) | 3 | Increased |[4] |
Experimental Protocols
1. Assessment of Metabolic Effects of BIIE-0246
-
Animals: Wild-type (e.g., C57BL/6J) and/or genetically modified mice (e.g., OE-NPYDβH).
-
Housing: Single-housed with ad libitum access to food and water.
-
Diet: Standard chow or high-fat Western diet.
-
Drug Administration: BIIE-0246 (e.g., 1.3 mg/kg/day) or vehicle administered via intraperitoneal (i.p.) injection for a specified duration (e.g., 2-4.5 weeks).[2]
-
Measurements:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Body Composition: Assessed using techniques like MRI or DEXA scan at the beginning and end of the treatment period.
-
Blood Parameters: At the end of the study, collect blood for analysis of glucose, insulin, and cholesterol levels. Calculate HOMA-IR as an index of insulin resistance.
-
Gene Expression: Analyze mRNA levels of key metabolic genes in tissues like the hypothalamus and adipose tissue via qPCR.
-
2. Evaluation of BIIE-0246 Effects on Nociception and Itch
-
Animals: Wild-type mice.
-
Drug Administration: Intrathecal (i.t.) injection of BIIE-0246 (e.g., 0.01-3 µg) or vehicle.
-
Behavioral Testing:
-
Mechanical Sensitivity: Assessed using von Frey filaments.
-
Thermal Sensitivity (Cold): Evaluated with the acetone (B3395972) drop test.
-
Spontaneous Nocifensive and Itch Behaviors: Observe and score behaviors such as biting, licking, and scratching of different body areas for a defined period post-injection.
-
-
Motor Function Control:
-
Accelerating Rotarod Test: To ensure that the observed behavioral effects are not due to motor impairment. Mice are trained on the rotarod, and latency to fall is measured after BIIE-0246 administration.[4]
-
Visualizations
Caption: Presynaptic NPY Y2 receptor signaling pathway and the action of BIIE-0246.
Caption: Workflow for investigating the metabolic effects of BIIE-0246 in mice.
References
- 1. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 2. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of the selective neuropeptide Y Y2 receptor antagonist BIIE0246 in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Reduces Social Fear in Male Mice: Involvement of Y1 and Y2 Receptors in the Dorsolateral Septum and Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Optimizing BIIE-0246 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BIIE-0246, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist, in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is BIIE-0246 and what is its primary mechanism of action?
A1: BIIE-0246 is a non-peptide molecule that acts as a potent and selective antagonist for the Neuropeptide Y receptor Y2 (Y2R).[1] Its primary mechanism of action is to block the binding of NPY and other endogenous ligands, such as Peptide YY (PYY), to the Y2 receptor. The Y2 receptor often functions as a presynaptic autoreceptor, and its activation typically inhibits the release of NPY.[1] By antagonizing this receptor, BIIE-0246 can prevent this feedback inhibition, thereby modulating neuronal signaling and various physiological processes.[1]
Q2: What are the typical working concentrations for BIIE-0246 in in vitro assays?
A2: The optimal concentration of BIIE-0246 is assay-dependent. However, for most in vitro applications, working concentrations typically range from 10 nM to 1 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. For initial experiments, a concentration around the IC50 or Ki value can be a good starting point (see data table below).
Q3: How should I prepare and store BIIE-0246 stock solutions?
A3: BIIE-0246 is soluble in DMSO and ethanol.[3] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C for up to one month.[2][4] For optimal results, it is best to prepare fresh working solutions for each experiment from the stock solution, as long-term storage of diluted solutions is not recommended.[3] Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the known off-target effects of BIIE-0246?
A4: BIIE-0246 is highly selective for the Y2 receptor, displaying over 650-fold selectivity over Y1, Y4, and Y5 receptors. However, some studies have noted submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors.[5] While these are significantly weaker interactions, it is crucial to consider these potential off-target effects when interpreting data, especially at higher concentrations.
Troubleshooting Guide
Problem 1: I am not observing any effect of BIIE-0246 in my cell-based assay.
-
Possible Cause 1: Incorrect Concentration.
-
Solution: Perform a concentration-response experiment to determine the optimal effective concentration for your specific cell type and assay conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
-
Possible Cause 2: Compound Instability.
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Solution: BIIE-0246 solutions are unstable and should be prepared fresh for each experiment.[6] Avoid using old or improperly stored stock solutions.
-
-
Possible Cause 3: Low or Absent Y2 Receptor Expression.
-
Solution: Confirm the expression of the Y2 receptor in your cell line or primary culture using techniques like qPCR, Western blot, or immunocytochemistry.
-
-
Possible Cause 4: Poor Solubility in Aqueous Media.
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Solution: When preparing your final working solution, ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cells and does not exceed a level that causes toxicity (typically <0.1-0.5%). Ensure the compound is fully dissolved in the stock solution before further dilution.
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Problem 2: I am observing high background or inconsistent results in my binding assay.
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Possible Cause 1: Non-specific Binding.
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Solution: Include appropriate controls for non-specific binding in your assay. This is typically achieved by adding a high concentration of an unlabeled ligand to a set of wells to saturate all specific binding sites.
-
-
Possible Cause 2: Issues with Radioligand.
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Solution: Ensure the radioligand you are using is of high quality and has not degraded. Follow the manufacturer's instructions for storage and handling.
-
-
Possible Cause 3: Inconsistent Pipetting or Washing Steps.
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Solution: Ensure accurate and consistent pipetting. Optimize washing steps to effectively remove unbound radioligand without dissociating specifically bound ligand.
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Quantitative Data Summary
The following table summarizes the reported binding affinities and potencies of BIIE-0246 across different experimental systems.
| Parameter | Species/System | Radioligand | Value | Reference(s) |
| IC50 | Human Y2 Receptor | [125I]NPY | 3.3 nM | [3][7] |
| IC50 | Rat Y2 Receptor (transfected HEK293 cells) | [125I]PYY3-36 | 15 nM | [4][6] |
| IC50 | Rabbit Y2 Receptor (kidney membrane) | [125I]NPY | 7.5 nM | [5][8] |
| Ki | Rat Y2 Receptor (transfected HEK293 cells) | [125I]PYY3-36 | 8-15 nM | [9] |
| pA2 | Rat Vas Deferens | NPY | 8.1 | [10][11] |
| pA2 | Dog Saphenous Vein | NPY | 8.6 | [10][11] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive binding assay to determine the affinity of BIIE-0246 for the Y2 receptor in cells expressing the receptor.
Materials:
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HEK293 cells transfected with the Y2 receptor cDNA.
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Cell culture medium and reagents.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
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Radioligand (e.g., [125I]PYY3-36).
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BIIE-0246.
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Unlabeled NPY or PYY3-36 (for non-specific binding).
-
96-well plates.
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Scintillation counter.
Procedure:
-
Culture and harvest HEK293-Y2R cells.
-
Prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in binding buffer.
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In a 96-well plate, add increasing concentrations of BIIE-0246.
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For total binding, add only the radioligand and binding buffer.
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For non-specific binding, add the radioligand and a high concentration of unlabeled NPY or PYY3-36.
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Add the cell membrane preparation to all wells.
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Add the radioligand (e.g., [125I]PYY3-36) to all wells at a final concentration near its Kd.
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Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the log concentration of BIIE-0246 to determine the IC50 value.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol outlines a functional assay to assess the antagonistic activity of BIIE-0246 on Y2 receptor-mediated inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the Y2 receptor.
-
Cell culture medium and reagents.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
NPY.
-
BIIE-0246.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the Y2R-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of BIIE-0246 for a specified time (e.g., 15-30 minutes).
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Add a fixed concentration of NPY (agonist) to the wells.
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Immediately add a fixed concentration of forskolin to stimulate adenylate cyclase and induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit protocol.
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Measure the intracellular cAMP levels using the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of BIIE-0246 to determine its potency in antagonizing the NPY-induced inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: NPY Y2 Receptor Signaling Pathway and the Action of BIIE-0246.
Caption: General Experimental Workflow for In Vitro Assays with BIIE-0246.
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. apexbt.com [apexbt.com]
- 10. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting BIIE-0246 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BIIE-0246, a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] This guide addresses common issues related to potential off-target effects and provides structured advice for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BIIE-0246 and what is its primary mechanism of action?
BIIE-0246 is a highly potent and selective competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor.[4][5] Its structure, an L-arginine derivative, mimics the C-terminal RQRYamide motif of the endogenous ligands NPY and peptide YY (PYY).[4][5] By binding to the Y2 receptor, BIIE-0246 blocks the presynaptic inhibitory effects of NPY, thereby modulating neurotransmitter release.[1]
Q2: How selective is BIIE-0246 for the Y2 receptor?
BIIE-0246 exhibits excellent selectivity for the human Y2 receptor over other NPY receptor subtypes.[4][5] It has a significantly lower affinity for Y1, Y4, and Y5 receptors, with a reported selectivity of over 600-fold.[4][5]
Q3: Are there any known off-target effects of BIIE-0246?
While highly selective, screening against a panel of 40 brain-relevant targets revealed that BIIE-0246 may exhibit submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors.[4][5] Researchers should consider these potential off-target interactions when designing experiments and interpreting data, especially at higher concentrations of BIIE-0246.
Q4: What is the recommended negative control for BIIE-0246 experiments?
BIIE0212 is a close structural analog of BIIE-0246 with a more than 400-fold lower affinity for the Y2 receptor.[4][5] It is the recommended negative control to help differentiate Y2 receptor-specific effects from non-specific or off-target effects.[4][5]
Q5: What are the key considerations for in vivo studies with BIIE-0246?
BIIE-0246 has poor drug-like properties, including low permeability and high plasma protein binding.[4][5] For in vivo experiments, parenteral administration (e.g., intravenous or intraperitoneal injection) is recommended.[4][5] Its central availability is limited, and for studying central Y2 receptor-mediated effects, direct administration into the brain region of interest or intrathecal injection is often necessary.[4][5] The in vivo duration of action is relatively short, with an estimated half-life of less than 3 hours in mice.[4]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
Possible Cause 1: Off-target effects.
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Troubleshooting Step:
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Concentration Optimization: Determine the minimal effective concentration of BIIE-0246 in your assay to minimize the risk of off-target binding.
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Use of Negative Control: Run parallel experiments with the negative control compound, BIIE0212, at the same concentration as BIIE-0246. A similar effect observed with both compounds may indicate an off-target or non-specific effect.
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Counter-screening: If your experimental system expresses α1A adrenergic, μ-opioid, or κ-opioid receptors, consider performing counter-screening assays with known antagonists for these receptors to rule out their involvement.
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Possible Cause 2: Poor compound stability or solubility.
-
Troubleshooting Step:
-
Fresh Solutions: Prepare fresh stock and working solutions of BIIE-0246 for each experiment, as solutions can be unstable.[2]
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Solubility Check: Ensure complete dissolution of the compound in your chosen solvent. For stock solutions, DMSO is commonly used.[6] Be mindful of the final DMSO concentration in your assay, as high concentrations can have independent cellular effects.
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Issue 2: Lack of expected antagonist effect in functional assays.
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting Step:
-
Dose-Response Curve: Perform a dose-response curve with BIIE-0246 to determine the optimal concentration for antagonism in your specific assay.
-
Pre-incubation: Ensure sufficient pre-incubation time with BIIE-0246 before adding the agonist to allow for receptor binding. A typical pre-incubation time is 10 minutes.[7]
-
Possible Cause 2: Presence of multiple NPY receptor subtypes.
-
Troubleshooting Step:
-
Receptor Expression Profiling: Characterize the expression of different NPY receptor subtypes (Y1, Y2, Y4, Y5) in your experimental model (cell line or tissue).
-
Use of Selective Agonists/Antagonists: Employ selective agonists and antagonists for other NPY receptor subtypes to dissect the contribution of each receptor to the observed physiological response. For example, in a tissue preparation co-expressing Y2 and Y4 receptors, BIIE-0246 should block the response to a Y2-selective agonist but not a Y4-selective agonist.[7][8]
-
Issue 3: High background or non-specific binding in radioligand binding assays.
Possible Cause 1: Inappropriate assay conditions.
-
Troubleshooting Step:
-
Optimization of Assay Buffer: Optimize the composition of the binding buffer, including pH and ionic strength.
-
Blocking Non-Specific Sites: Include a blocking agent, such as bovine serum albumin (BSA), in the assay buffer to reduce non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps to more effectively remove unbound radioligand.
-
Possible Cause 2: Radioligand degradation.
-
Troubleshooting Step:
-
Radioligand Quality: Ensure the radioligand (e.g., [125I]PYY3-36) is of high purity and has not undergone significant degradation.
-
Storage Conditions: Store the radioligand according to the manufacturer's instructions to maintain its integrity.
-
Data Presentation
Table 1: BIIE-0246 Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| IC50 | Human Y2 Receptor (SMS-KAN cells) | 3.3 nM | [4] |
| IC50 | Rabbit Kidney Y2R | 7.5 nM | [4][5] |
| IC50 | Rat Y2 Receptor (HEK293 cells) | 15 nM | [4][6] |
| Ki | Rat Y2 Receptor (HEK293 cells) | 8 - 15 nM | [9] |
| pA2 | Rat Vas Deferens | 8.1 | [4][7][8] |
| pA2 | Dog Saphenous Vein | 8.6 | [7][8] |
Table 2: BIIE-0246 Selectivity Profile
| Receptor Subtype | Binding Affinity | Reference |
| Rat Y1 Receptor | > 10,000 nM (IC50) | [4] |
| Rat Y4 Receptor | > 10,000 nM (IC50) | [4] |
| Rat Y5 Receptor | > 10,000 nM (IC50) | [4] |
| α1A Adrenergic Receptor | Submicromolar affinity | [4][5] |
| μ-Opioid Receptor | Submicromolar affinity | [4][5] |
| κ-Opioid Receptor | Submicromolar affinity | [4][5] |
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a generalized procedure based on methodologies described in the literature.[7]
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the NPY Y2 receptor.
-
Assay Buffer: Use an appropriate binding buffer (e.g., Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail).
-
Reaction Mixture: In a microplate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]PYY3-36), and varying concentrations of BIIE-0246 or other competing ligands.
-
Incubation: Incubate the mixture at a defined temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 value of BIIE-0246 by non-linear regression analysis of the competition binding data.
Visualizations
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. | BioWorld [bioworld.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 7. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Why is BIIE-0246 showing agonist activity in my assay?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected agonist activity with BIIE-0246, a known Neuropeptide Y (NPY) Y2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: Why is BIIE-0246, a known Y2 receptor antagonist, showing agonist activity in my assay?
BIIE-0246 is a well-established and highly selective competitive antagonist of the NPY Y2 receptor.[1][2][3][4] Reports in the scientific literature consistently demonstrate its antagonistic properties in various in vitro and in vivo models, where it effectively blocks the effects of NPY and other Y2 receptor agonists.[3][5][6] Published studies have explicitly stated that BIIE-0246 alone did not exhibit any effect in their assays, which is consistent with the behavior of a neutral antagonist.[5][7]
However, observing apparent agonist activity from a known antagonist in a specific experimental setup can arise from several factors related to the compound itself, the biological system being used, or the experimental conditions. The following sections provide a detailed troubleshooting guide to help you identify the potential cause of your unexpected results.
Troubleshooting Guide: Investigating Apparent Agonist Activity of BIIE-0246
If you are observing agonist-like effects with BIIE-0246, we recommend a systematic approach to troubleshoot the issue. The following guide is structured to help you investigate potential causes, from simple experimental checks to more complex pharmacological phenomena.
Step 1: Verify Compound and Experimental Setup
The first step is to rule out potential issues with the compound and the general assay setup.
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Compound Integrity and Purity:
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Action: Confirm the identity and purity of your BIIE-0246 stock. If possible, use a fresh batch from a reputable supplier and compare the results.
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Rationale: Compound degradation or impurities could be responsible for the observed activity.
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Solubility and Aggregation:
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Action: Ensure that BIIE-0246 is fully dissolved in your assay buffer at the concentrations tested. Visually inspect for any precipitation. Consider performing a solubility test.
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Rationale: At higher concentrations, compounds can precipitate or form aggregates, which may cause artifacts in certain assay formats (e.g., by scattering light in optical assays or through non-specific interactions with cells).
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Vehicle Control:
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Action: Run a vehicle-only control at the same final concentration used for your BIIE-0246 dilutions.
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Rationale: The solvent used to dissolve BIIE-0246 (e.g., DMSO) can have its own biological effects, which might be misinterpreted as compound activity.
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Step 2: Investigate Potential Pharmacological Explanations
If the basic experimental checks do not reveal any issues, the observed agonist activity might be due to more complex pharmacological reasons.
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Off-Target Effects:
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Action: Review the receptor expression profile of your cell line. BIIE-0246 has been shown to have weak affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors at submicromolar concentrations.[1] If your cells express these receptors, you may be observing an off-target effect, especially at higher concentrations of BIIE-0246.
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Troubleshooting:
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Use a lower concentration range of BIIE-0246 that is still within the reported affinity for the Y2 receptor.
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If available, use specific antagonists for the potential off-target receptors to see if the observed agonist effect is blocked.
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Partial Agonism or Inverse Agonism in a Specific System:
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Action: Characterize the level of Y2 receptor expression in your cell line. Also, assess the basal (constitutive) activity of the Y2 receptor in your assay in the absence of any ligand.
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Rationale: In systems with very high receptor expression or significant constitutive (agonist-independent) activity, the pharmacology of a ligand can be complex.[8][9]
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Partial Agonism: A compound that is an antagonist at physiological receptor levels might act as a partial agonist in a system with a large receptor reserve.
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Inverse Agonism: If your Y2 receptors have high constitutive activity, BIIE-0246 could be acting as an inverse agonist, reducing the basal signal. Depending on how the baseline is set in your assay, a decrease in a high basal signal could be misinterpreted as an agonist effect.
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Ligand-Biased Signaling:
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Action: Your assay is likely measuring a specific downstream signaling event (e.g., cAMP levels, calcium mobilization, or β-arrestin recruitment). Consider if BIIE-0246 could be a biased ligand in your cell type.
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Rationale: Ligand-biased signaling occurs when a ligand stabilizes a receptor conformation that preferentially activates one downstream pathway over another.[10] While BIIE-0246 is known to be a competitive antagonist of G-protein signaling, it is theoretically possible that in your specific cellular context, it could be weakly activating a different pathway that your assay is sensitive to.
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Step 3: Cell Line and Assay-Specific Considerations
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Cell Line Integrity:
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Action: Ensure your cell line is healthy and within a low passage number range.[10]
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Rationale: Cell lines can change their properties over time in culture, including receptor expression levels and signaling pathway components.
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Assay-Specific Artifacts:
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Action: Review the specifics of your assay technology.
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Rationale: Some assay technologies can be prone to artifacts. For example, in fluorescence-based assays, a compound that is itself fluorescent or quenches fluorescence can lead to false signals.
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Quantitative Data Summary
The following table summarizes the reported binding affinities and functional activities of BIIE-0246 for NPY receptors.
| Receptor Subtype | Assay Type | Species | IC50 / pA2 | Reference |
| hY2R | Radioligand Binding | Human | IC50: 3.3 nM | [1] |
| rY2R | Radioligand Binding | Rat | IC50: 15 nM | [1] |
| rY1R | Radioligand Binding | Rat | IC50: >10,000 nM | [1] |
| rY4R | Radioligand Binding | Rat | IC50: >10,000 nM | [1] |
| rY5R | Radioligand Binding | Rat | IC50: >10,000 nM | [1] |
| Y2R | Functional Antagonism (Rat Vas Deferens) | Rat | pA2: 8.1 | [1] |
| Y2R | Functional Antagonism (Dog Saphenous Vein) | Dog | pA2: 8.6 | [6] |
Experimental Protocols & Methodologies
For detailed experimental protocols on how BIIE-0246 has been characterized, please refer to the primary literature. Key methodologies include:
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Radioligand Binding Assays: These assays are used to determine the affinity of a ligand for a receptor. Typically, they involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand (e.g., [125I]PYY3-36) and varying concentrations of the unlabeled test compound (BIIE-0246). The amount of bound radioactivity is then measured to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).[6]
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Functional Assays (e.g., cAMP Measurement): NPY Y2 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and lead to a decrease in intracellular cyclic AMP (cAMP).[11] To measure the antagonistic effect of BIIE-0246, cells are often stimulated with an agonist (e.g., NPY) in the presence of varying concentrations of BIIE-0246, and the resulting change in cAMP levels is quantified.
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Calcium Mobilization Assays: In some engineered cell systems, GPCRs can be made to couple to Gq proteins, leading to an increase in intracellular calcium upon agonist stimulation.[12] Antagonism can be measured by the ability of a compound to block this agonist-induced calcium signal.
Visualizations
NPY Y2 Receptor Signaling Pathway
Caption: Canonical signaling pathway of the NPY Y2 receptor.
Troubleshooting Workflow for Unexpected Agonist Activity
Caption: A logical workflow for troubleshooting unexpected agonist activity.
Conceptual Diagram of Ligand-Biased Signaling
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
How to prevent degradation of BIIE-0246 in stock solutions
This technical support center provides guidance on the proper handling and storage of BIIE-0246 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BIIE-0246 stock solutions?
A1: The recommended solvents for dissolving BIIE-0246 are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[1][2][3][4][5] For most in vitro assays, a 10 mM stock solution in DMSO is commonly used.[1] It is crucial to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.
Q2: What is the solubility of BIIE-0246 in common solvents?
A2: The solubility of BIIE-0246 can vary slightly between different forms (e.g., free base vs. hydrochloride salt). The following table summarizes the approximate solubility in commonly used solvents.
| Solvent | Maximum Solubility (Free Base) | Maximum Solubility (Hydrochloride Salt) |
| DMSO | up to 67.2 mg/mL (~75 mM)[2][3][5] | up to 96.9 mg/mL (~100 mM)[6][7] |
| Ethanol | up to 23.55 mg/mL (~25 mM)[2][3][4][5] | Not specified |
Q3: How should I store the solid compound and stock solutions of BIIE-0246?
A3: Proper storage is critical to prevent degradation.
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Solid Compound: The solid form of BIIE-0246 should be stored at 4°C for long-term stability.[1][2][3][5] Some suppliers recommend storage at -20°C.[6][8] Always refer to the manufacturer's instructions on the product datasheet.
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Stock Solutions: BIIE-0246 solutions are known to be unstable.[8] Therefore, it is strongly recommended to prepare solutions fresh for each experiment.[1][2][4][8] If short-term storage is necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for up to one month or at -80°C for up to six months.[9] However, long-term storage of solutions is not advised as it can lead to a loss of potency.[1][3][4]
Q4: Can I store BIIE-0246 stock solutions at room temperature?
A4: No, it is not recommended to store BIIE-0246 stock solutions at room temperature for any significant length of time. The compound is unstable in solution, and storage at ambient temperatures will likely accelerate its degradation.
Q5: What are the signs of BIIE-0246 degradation in my stock solution?
A5: Visual signs of degradation can include discoloration of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability and purity of your stock solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main BIIE-0246 peak and the appearance of new peaks over time are indicative of degradation.
Troubleshooting Guide
Issue: I am seeing inconsistent or weaker than expected results in my experiments.
Possible Cause: This could be due to the degradation of your BIIE-0246 stock solution, leading to a lower effective concentration of the active compound.
Troubleshooting Steps:
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Prepare a Fresh Stock Solution: The most crucial step is to prepare a fresh stock solution of BIIE-0246 from the solid compound immediately before your experiment.[1][2][4][8]
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Use High-Purity Solvents: Ensure you are using anhydrous, high-purity DMSO or ethanol to prepare your stock solution.
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Proper Storage of Solid Compound: Verify that the solid BIIE-0246 has been stored correctly according to the manufacturer's recommendations (typically at 4°C or -20°C).[1][3][5][6][8]
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Avoid Freeze-Thaw Cycles: If you must store a solution, use single-use aliquots to prevent degradation from repeated temperature changes.[1][5][9]
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Confirm Experimental Parameters: Double-check all experimental parameters, including dilutions and final concentrations, to rule out other sources of error.
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Perform a Stability Check: If you continue to experience issues, consider performing a stability check on your stock solution over a relevant time course using a suitable analytical method like HPLC.
Experimental Protocols
Protocol for Preparing BIIE-0246 Stock Solution
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Allow the vial of solid BIIE-0246 to equilibrate to room temperature before opening to prevent condensation of moisture.
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Calculate the required mass of BIIE-0246 to achieve the desired concentration (e.g., 10 mM).
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Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to the vial.
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Vortex or sonicate the solution until the BIIE-0246 is completely dissolved.
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If not for immediate use, create small, single-use aliquots in tightly sealed vials.
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Store aliquots at -20°C for no longer than one month or at -80°C for up to six months.[9] For optimal results, prepare fresh for each experiment.
General Protocol for Assessing BIIE-0246 Stock Solution Stability by HPLC
This is a general guideline. The specific parameters may need to be optimized for your HPLC system and column.
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Preparation of Standards:
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Prepare a fresh stock solution of BIIE-0246 in the desired solvent (e.g., 10 mM in DMSO). This will serve as your "time zero" standard.
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Prepare a series of dilutions from the fresh stock solution to create a calibration curve (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM, 0.01 mM).
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Sample Storage:
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Store aliquots of your BIIE-0246 stock solution under your typical storage conditions (e.g., -20°C, 4°C, room temperature).
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It is also advisable to test for stability in your final aqueous experimental buffer.
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HPLC Analysis:
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At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), thaw a stored aliquot (if frozen) and prepare a dilution equivalent to one of the concentrations in your calibration curve.
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Analyze the freshly prepared standards and the stored samples by HPLC.
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Example HPLC Conditions (to be optimized):
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Column: C18 reverse-phase column
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Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
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Detection: UV detection at an appropriate wavelength (determine the lambda max by scanning a fresh solution).
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Flow Rate: ~1 mL/min
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Injection Volume: 10-20 µL
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Data Analysis:
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Generate a calibration curve from the "time zero" standards by plotting peak area against concentration.
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Determine the concentration of the stored samples using the calibration curve.
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Calculate the percentage of BIIE-0246 remaining at each time point compared to the initial concentration.
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Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
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Visualizations
References
- 1. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 2. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 6. BIIE 0246 hydrochloride | NPY Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Addressing poor blood-brain barrier penetration of BIIE-0246
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIE-0246, specifically addressing challenges related to its poor blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What is BIIE-0246 and what is its primary mechanism of action?
A1: BIIE-0246 is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1] It is one of the first non-peptide Y2-selective antagonists developed and is widely used as a research tool.[2] BIIE-0246 works by blocking the presynaptic NPY Y2 autoreceptors, which are involved in negatively regulating the release of neurotransmitters like NPY, dopamine, and acetylcholine.[2][3]
Q2: Why does BIIE-0246 exhibit poor blood-brain barrier (BBB) penetration?
A2: The limited central nervous system (CNS) availability of BIIE-0246 after systemic administration is attributed to its unfavorable physicochemical properties.[3][4] Specifically, it is a large peptidomimetic molecule with a high molecular weight (896.06 g/mol ) and a large topological polar surface area (219 Ų), both of which hinder its ability to cross the BBB.[3][5][6] In vivo studies have shown a very low brain-to-plasma ratio of 0.2% just 30 minutes after intraperitoneal dosing.[4]
Q3: What are the direct consequences of this poor BBB penetration in experimental setups?
A3: Due to its poor BBB penetration, systemic administration (e.g., intravenous or intraperitoneal injection) of BIIE-0246 is generally ineffective for studying its effects on the central nervous system.[4][5] To investigate central Y2 receptor-mediated effects, direct administration into the brain or cerebrospinal fluid, such as intrathecal or intracerebroventricular injections, is necessary.[3][4][5]
Q4: Are there any commercially available analogs of BIIE-0246 with improved BBB penetration?
A4: While BIIE-0246 itself has poor brain penetration, other small molecule NPY Y2 receptor antagonists with improved CNS penetration have been developed, such as JNJ-5207787 and SF-11.[3][4][5] However, the commercial availability of some of these compounds may be limited.[5] Research has also focused on identifying novel brain-penetrant Y2R antagonists.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable CNS effects after systemic administration of BIIE-0246. | Poor blood-brain barrier penetration of BIIE-0246. | For central effects, administer BIIE-0246 directly into the CNS via intrathecal or intracerebroventricular injection.[4][5] Consider using a positive control that is known to cross the BBB to validate the experimental setup. |
| Inconsistent or unexpected peripheral effects of BIIE-0246. | BIIE-0246 has a short half-life in vivo (estimated to be less than 3 hours in mice).[4] | Increase the frequency of administration or use a continuous infusion method to maintain effective plasma concentrations. |
| Difficulty dissolving BIIE-0246 for in vivo studies. | BIIE-0246 has specific solubility properties. | BIIE-0246 is soluble in ethanol (B145695) (up to 25 mM) and DMSO (up to 75 mM). The hydrochloride salt form is soluble in DMSO up to 100 mM. Prepare stock solutions in these solvents and then dilute in an appropriate vehicle for injection. Always perform a solubility test with the chosen vehicle. |
| Uncertainty about the effective concentration of BIIE-0246 to use. | The effective concentration can vary depending on the experimental model and route of administration. | For in vitro assays, concentrations in the low nanomolar range are typically effective (IC50 = 15 nM). For in vivo studies involving direct CNS administration, consult literature for doses used in similar models.[3][4] |
| Need to confirm target engagement in the CNS. | Lack of a method to measure BIIE-0246 concentration in the brain. | Due to its poor BBB penetration, direct measurement of brain concentration after systemic administration may not be feasible. Instead, consider ex vivo receptor autoradiography with a radiolabeled ligand to assess Y2 receptor occupancy after direct CNS administration of BIIE-0246. |
Physicochemical Properties of BIIE-0246
| Property | Value | Reference |
| Molecular Weight | 896.06 g/mol | [2] |
| Formula | C49H57N11O6 | [2] |
| Topological Polar Surface Area | 219 Ų | [3][6] |
| logD @ pH 2.2 | 2.2 | [4] |
| PAMPA Permeability | 0.005 x 10⁻⁶ cm/s | [4] |
| Caco-2 Permeability (A→B) | <0.86 x 10⁻⁶ cm/s | [4] |
| Plasma Protein Binding (human/rat) | 99.0% / 99.4% | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of BBB Penetration
This protocol provides a general workflow for determining the brain-to-plasma concentration ratio of a compound like BIIE-0246.
Objective: To quantify the extent of BBB penetration.
Materials:
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BIIE-0246
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Vehicle for injection (e.g., saline, DMSO/saline mixture)
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Experimental animals (e.g., mice or rats)
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Anesthesia
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Blood collection tubes (with anticoagulant)
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Brain homogenization buffer
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Homogenizer
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Centrifuge
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Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
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Administer BIIE-0246 to the experimental animals via the desired route (e.g., intraperitoneal or intravenous injection). A typical dose might be 10 mg/kg.
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At a predetermined time point (e.g., 30 minutes post-injection), anesthetize the animal.[4]
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Collect a blood sample via cardiac puncture into an anticoagulant-containing tube.
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Perfuse the animal with ice-cold saline to remove blood from the brain vasculature.
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Excise the brain and record its weight.
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Homogenize the brain tissue in a known volume of homogenization buffer.
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Centrifuge the blood sample to separate the plasma.
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Process the plasma and brain homogenate samples for analysis (e.g., protein precipitation).
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Quantify the concentration of BIIE-0246 in the plasma and brain homogenate using a validated analytical method like LC-MS/MS.
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Calculate the brain-to-plasma ratio: (Concentration in brain / Concentration in plasma).
Protocol 2: In Vitro Assessment of Permeability using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Objective: To assess the passive permeability of BIIE-0246 across an artificial membrane.
Materials:
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BIIE-0246
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PAMPA plate system (donor and acceptor plates)
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Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
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Phosphate buffered saline (PBS), pH 7.4
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Analytical equipment for quantification (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Procedure:
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Prepare a stock solution of BIIE-0246 in a suitable solvent (e.g., DMSO).
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Dilute the stock solution in PBS to the desired final concentration for the donor well.
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Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
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Add the BIIE-0246 solution to the donor wells.
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Add fresh PBS to the acceptor wells.
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Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
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Incubate the plate for a specified period (e.g., 4-18 hours) at room temperature.
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After incubation, carefully separate the plates.
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Determine the concentration of BIIE-0246 in both the donor and acceptor wells using an appropriate analytical method.
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Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the filter area, and Time is the incubation time.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. BIIE0246 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Managing variability in results with BIIE-0246 administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving BIIE-0246, helping to manage and mitigate variability in your results.
| Issue/Observation | Potential Cause | Recommended Solution |
| High variability between subjects/replicates | Inconsistent Compound Preparation: BIIE-0246 solutions can be unstable.[3] | Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing aliquots.[4][5] |
| Poor Solubility: The compound may not be fully dissolved, leading to inaccurate dosing. | Ensure complete dissolution in a suitable solvent like DMSO or ethanol (B145695) before further dilution. Gentle heating and vortexing can aid this process.[4][6] | |
| Animal Model Differences: The effect of BIIE-0246 can vary depending on the baseline NPY levels in the animal model.[7][8] | Characterize the NPY status of your model. Be aware that BIIE-0246 may have different or even opposite effects in models with normal versus excess NPY.[7][8][9] | |
| Lack of expected effect or lower than expected potency | Degraded Compound: BIIE-0246 is sensitive to long-term storage in solution.[3][6][10] | Always use freshly prepared solutions. Store the solid compound at 4°C.[4] |
| Suboptimal Concentration: The effective concentration can vary significantly between in vitro and in vivo systems. | For in vitro studies, typical working concentrations range from 10 nM to 1 µM.[11] For in vivo rodent studies, doses often range from 0.5 to 5 mg/kg administered intraperitoneally.[4] | |
| Poor Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, systemic administration may be ineffective due to limited brain penetration.[12] | For CNS studies, consider direct administration into the brain region of interest or intrathecal injection.[12] | |
| Unexpected or off-target effects | High Concentration: At concentrations above 10 µM, BIIE-0246 may interact with other NPY receptor subtypes or other receptors.[13] | Use the lowest effective concentration possible and include appropriate controls, such as a negative control compound (e.g., BIIE-0212) and vehicle-only groups.[5][12] |
| Interaction with other signaling pathways: The NPY system interacts with other neurotransmitter systems.[1] | Be aware of potential downstream effects and consider measuring other relevant biological markers. | |
| Inconsistent results in feeding studies | Timing of Administration: The effect on food intake can be influenced by the timing of administration relative to the feeding cycle and PYY levels. | Standardize the time of day for administration and feeding measurements. Consider that plasma PYY levels often peak around 120 minutes after feeding begins.[14] |
| Route of Administration: The route can impact the observed effect on feeding. | Arcuate nucleus (ARC) administration has been shown to increase feeding in satiated rats, while intraperitoneal injection can attenuate the effects of PYY(3-36).[14] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BIIE-0246?
A1: BIIE-0246 is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[2] The Y2 receptor is a presynaptic autoreceptor that inhibits the release of NPY and other neurotransmitters.[1][15] By blocking this receptor, BIIE-0246 can prevent this inhibitory feedback, thereby modulating various physiological processes.[16]
Q2: What are the primary research applications for BIIE-0246?
A2: BIIE-0246 is widely used to study the role of the Y2 receptor in various physiological and pathological processes, including:
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Modulation of neurotransmitter release (e.g., dopamine (B1211576) and acetylcholine)[1]
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Cardiovascular regulation[17]
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Cancer research, particularly concerning neuroblastoma proliferation and angiogenesis[18]
Q3: How should I prepare and store BIIE-0246?
A3: BIIE-0246 powder should be stored at 4°C.[4] For experimental use, prepare fresh stock solutions in DMSO (up to 75 mM) or ethanol (up to 25 mM).[2] Due to the instability of solutions, it is recommended to prepare them fresh for each experiment and avoid long-term storage.[3][6][10] If you need to store a stock solution, create small aliquots to avoid repeated freeze-thaw cycles.[4][5]
Q4: What are the recommended concentrations and dosages for BIIE-0246?
A4: The optimal concentration or dosage will depend on your specific experimental setup. However, here are some general guidelines:
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In vitro: Working concentrations typically range from 10 nM to 1 µM.[11]
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In vivo (rodents): For intraperitoneal (i.p.) administration, doses often range from 0.5 to 5 mg/kg.[4] One study used a dose of 1.3 mg/kg/day i.p. in mice.[8][9]
Q5: Does BIIE-0246 cross the blood-brain barrier?
A5: BIIE-0246 has poor penetration of the blood-brain barrier.[12] Therefore, for studies targeting the central nervous system, direct administration methods such as intracerebroventricular (ICV) or intra-regional injections are often necessary to achieve sufficient concentrations in the brain.[12] However, some studies suggest that peripheral administration can affect brain regions lacking an effective blood-brain barrier, such as the hypothalamus and brainstem.[7][9]
Q6: Are there any known off-target effects of BIIE-0246?
A6: BIIE-0246 is highly selective for the Y2 receptor, with over 650-fold selectivity compared to Y1, Y4, and Y5 receptors.[2] However, at high concentrations (above 10 µM), there is a potential for off-target effects, including interactions with other NPY receptor subtypes.[13] It is crucial to use the lowest effective concentration and include proper controls to ensure the observed effects are specific to Y2 receptor antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data for BIIE-0246.
Table 1: Binding Affinity and Potency
| Parameter | Species/System | Value | Reference |
| IC50 | Human Y2 Receptor (HEK293 cells) | 15 nM | [2][3] |
| IC50 | Rat Y2 Receptor (HEK293 cells) | 15 nM | [12] |
| IC50 | Human Y2 Receptor (SMS-KAN cells) | 3.3 nM | [12][19] |
| IC50 | Rabbit Y2 Receptor (kidney membranes) | 7.5 nM | [12][19] |
| Ki | Rat brain and human frontal cortex | 8 - 15 nM | [20] |
| pA2 | Rat vas deferens | 8.1 | [12][20] |
| pA2 | Dog saphenous vein | 8.6 | [20][21] |
Table 2: Solubility and Physicochemical Properties
| Parameter | Value | Reference |
| Molecular Weight | 896.06 g/mol | [2] |
| Formula | C49H57N11O6 | [2] |
| Solubility in DMSO | up to 75 mM | [2] |
| Solubility in Ethanol | up to 25 mM | [2] |
| Storage (Solid) | 4°C | [2][4] |
| Storage (Solution) | Prepare fresh; solutions are unstable | [3] |
Experimental Protocols
Protocol 1: In Vitro NPY Y2 Receptor Antagonism in Cell Culture
-
Compound Preparation: Prepare a 10 mM stock solution of BIIE-0246 in 100% DMSO. Create serial dilutions in your cell culture medium to achieve the desired final concentrations (e.g., 10 nM to 1 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Cell Plating: Plate your cells of interest (e.g., HEK293 cells transfected with the Y2 receptor, or primary neurons) in appropriate well plates and allow them to adhere overnight.
-
Pre-treatment: Aspirate the old medium and add the medium containing the various concentrations of BIIE-0246. Incubate for 15-30 minutes to allow for receptor binding.[11]
-
Agonist Stimulation: Add a known Y2 receptor agonist (e.g., NPY or PYY3-36) at a concentration that elicits a submaximal response (e.g., EC80).
-
Functional Readout: After an appropriate incubation time, measure the downstream signaling effect. This could be a change in cyclic AMP (cAMP) levels, calcium mobilization, or another relevant second messenger.
-
Data Analysis: Plot the agonist dose-response curve in the presence and absence of BIIE-0246 to determine the antagonist's potency (e.g., by calculating the pA2 value).
Protocol 2: In Vivo Assessment of BIIE-0246 on Feeding Behavior in Rodents
-
Animal Acclimation: House male rodents (e.g., Wistar rats or C57BL/6 mice) in individual cages and allow them to acclimate for at least one week. Handle the animals daily to minimize stress.
-
Vehicle and Drug Preparation: Prepare BIIE-0246 in a vehicle solution. A common vehicle is a mixture of DMSO, Tween 80, and saline (e.g., in a 1:1:18 ratio).[9] Prepare the drug solution fresh on the day of the experiment.
-
Administration: Administer BIIE-0246 (e.g., 1.3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[8][9]
-
Co-administration of Agonist (Optional): To test for antagonism, a Y2 receptor agonist like PYY(3-36) (e.g., 7.5 nmol/kg, i.p.) can be administered shortly after BIIE-0246.[14]
-
Food Intake Measurement: Provide a pre-weighed amount of food and measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) post-injection.
-
Data Analysis: Compare the cumulative food intake between the different treatment groups (vehicle, BIIE-0246 alone, agonist alone, BIIE-0246 + agonist) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizations
Caption: NPY Y2 receptor signaling pathway and point of BIIE-0246 antagonism.
Caption: General experimental workflow for in vivo studies with BIIE-0246.
Caption: Troubleshooting logic for managing variability in BIIE-0246 experiments.
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 5. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 6. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 7. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 8. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 11. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. researchgate.net [researchgate.net]
- 14. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PET Imaging of the Neuropeptide Y System: A Systematic Review | MDPI [mdpi.com]
- 16. What are NPY2R antagonists and how do they work? [synapse.patsnap.com]
- 17. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 19. Pardon Our Interruption [opnme.com]
- 20. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIE-0246 causing adverse reactions in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding adverse reactions observed with the use of BIIE-0246 in animal models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is BIIE-0246 and what is its primary mechanism of action?
A1: BIIE-0246 is a potent and highly selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2] Its primary mechanism of action is to block the binding of NPY and other endogenous ligands, such as Peptide YY (PYY), to the Y2 receptor.[1][3] These receptors are predominantly located on presynaptic neurons in both the central and peripheral nervous systems and are involved in regulating neurotransmitter release.[4][5]
Q2: We are observing unexpected weight gain in our wildtype mice treated with BIIE-0246. Is this a known side effect?
A2: Yes, this is a documented adverse reaction. Studies have shown that peripheral administration of BIIE-0246 can lead to increased body weight gain, particularly in wildtype (WT) mice on both standard chow and high-fat diets.[6][7] In one study, treatment with BIIE-0246 at 1.3 mg/kg/day intraperitoneally for 4.5 weeks promoted body weight gain in WT mice.[6]
Q3: Our research involves diet-induced obesity models. How does BIIE-0246 affect metabolic parameters in this context?
A3: In wildtype mice on a Western diet (a model for diet-induced obesity), BIIE-0246 has been shown to induce obesity and cause metabolic disturbances.[7] These disturbances can include increased fat mass gain, hyperinsulinemia, and hypercholesterolemia.[6][7] Interestingly, the effects can differ based on the underlying NPY levels. In mice with excess NPY and on a Western diet, BIIE-0246 has been observed to have beneficial effects, reducing fat mass gain.[7]
Q4: We are using BIIE-0246 for pain research and have noticed some unusual motor behavior in our mice. Could this be related to the compound?
A4: There is some evidence to suggest that BIIE-0246 may affect motor coordination at certain doses. One study reported that a 5.0 µg intrathecal dose of BIIE-0246 caused motor discoordination in naïve male mice.[8] However, the same study found that doses up to 3 µg (i.t.) did not alter motor coordination in an accelerating rotarod assay, suggesting the effect may be dose-dependent.[8] It is crucial to perform appropriate motor function controls to distinguish between analgesic effects and motor impairment.
Q5: What are the known effects of BIIE-0246 on the cardiovascular system?
A5: In a study on pigs, BIIE-0246 administered alone did not significantly affect basal cardiovascular parameters such as heart rate.[9] However, when administered after an α2-adrenoceptor antagonist (yohimbine), which increases circulating NPY levels, BIIE-0246 caused splenic vasodilatation.[9] This suggests a potential role for Y2 receptors in regulating vascular tone under conditions of high sympathetic activation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Increased body weight and adiposity in wildtype animals. | Off-target metabolic effects of Y2 receptor antagonism in animals with normal Neuropeptide Y (NPY) levels.[6][7] | 1. Re-evaluate Dosage: Consider a dose-response study to find the minimum effective dose for your primary endpoint with the least metabolic impact.2. Control for Diet: Be aware that high-fat diets can exacerbate the weight gain effect of BIIE-0246 in wildtype animals.[6]3. Monitor Metabolic Parameters: Routinely measure blood glucose, insulin (B600854), and cholesterol levels to quantify metabolic disturbances.[7]4. Consider Animal Model: The metabolic effects of BIIE-0246 are highly dependent on the baseline NPY levels of the animal model.[7] |
| Altered feeding behavior. | Blockade of Y2 receptors in the arcuate nucleus of the hypothalamus can disinhibit NPY neurons, potentially increasing food intake.[3] | 1. Measure Food Intake: Quantify daily food consumption to correlate with weight changes.2. Timing of Administration: Investigate if the timing of BIIE-0246 administration relative to the light/dark cycle influences feeding patterns.3. Route of Administration: Central (e.g., intracerebroventricular) versus peripheral (e.g., intraperitoneal) administration may yield different effects on feeding. |
| Motor impairment or ataxia. | Potential central nervous system effects at higher doses.[8] | 1. Conduct Motor Function Tests: Use assays like the rotarod test to formally assess motor coordination at your experimental dose.[8]2. Dose Adjustment: If motor impairment is observed, test lower doses to see if the effect can be dissociated from your desired therapeutic effect.3. Observe Behavior: Carefully document any unusual behaviors such as changes in gait, balance, or general activity levels. |
| Inconsistent or unexpected results in pain assays. | The role of Y2 receptors in pain is complex; antagonism can be either pro- or anti-nociceptive depending on the pain state (e.g., inflammatory vs. neuropathic).[8] | 1. Characterize Pain Model: Be aware that BIIE-0246 may attenuate hypersensitivity in some models (e.g., postoperative, neuropathic) while inducing it in others.[8]2. Control for Aversive Effects: In behavioral pain models, consider that the drug itself may be aversive, which could confound results. Conditioned place aversion tests can be used to evaluate this.[8] |
Quantitative Data Summary
Table 1: Metabolic Effects of BIIE-0246 in Mice
| Animal Model | Diet | Dosage & Duration | Body Weight Gain | Fat Mass Gain | Other Metabolic Effects | Reference |
| Wildtype (WT) Mice | Chow | 1.3 mg/kg/day, i.p., 4.5 weeks | Increased | No significant effect | Hyperinsulinemia, Hypercholesterolemia | [6][7] |
| WT Mice | Western Diet | 1.3 mg/kg/day, i.p., 4.5 weeks | Increased | Increased | Induced obesity | [6][7] |
| OE-NPYDβH Mice | Chow | 1.3 mg/kg/day, i.p., 4.5 weeks | Increased | No significant effect | Milder adverse metabolic effects compared to WT | [6] |
| OE-NPYDβH Mice | Western Diet | 1.3 mg/kg/day, i.p., 4.5 weeks | - | Reduced | Reduced hepatic glycogen (B147801) and serum cholesterol | [6][7] |
OE-NPYDβH mice are a genetically obese model overexpressing Neuropeptide Y.
Experimental Protocols
Key Experiment: Investigating Metabolic Effects of Chronic BIIE-0246 Administration
-
Animal Models: Wildtype (WT) mice and genetically obese mice overexpressing NPY in brain noradrenergic nerves and the sympathetic nervous system (OE-NPYDβH).[7]
-
Dietary Conditions:
-
Standard Diet: Normal chow diet.
-
Diet-Induced Obesity (DIO): Western diet (41 kcal% fat) fed for 8 weeks prior to drug administration.[4]
-
-
Drug Administration:
-
Outcome Measures:
-
Body Composition: Body weight, fat mass, and lean mass measured periodically.
-
Metabolic Parameters: Serum levels of insulin and cholesterol measured at the end of the study.
-
Gene Expression: mRNA expression of Y2 receptors in the hypothalamus.[6]
-
Visualizations
Caption: NPY Y2 receptor signaling and BIIE-0246 antagonism.
Caption: Workflow for studying chronic BIIE-0246 effects.
References
- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 3. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 5. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y Y2 Receptors in Sensory Neurons Tonically Suppress Nociception and Itch but Facilitate Postsurgical and Neuropathic Pain Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the neuropeptide Y Y2 receptor antagonist BIIE0246 on sympathetic transmitter release in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the half-life of BIIE-0246 for in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BIIE-0246 in in vivo experiments. Our aim is to address common challenges and provide actionable solutions to optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BIIE-0246 and what are its key properties for in vivo studies?
A1: BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Structurally, it is an L-arginine derivative that acts as a peptidomimetic.[4] Its high selectivity makes it a valuable tool for investigating the physiological roles of the Y2 receptor.[1][4] Key in vitro and in vivo properties are summarized in the table below.
Q2: What is the known half-life of BIIE-0246 in vivo and why is it a concern?
A2: The estimated half-life of BIIE-0246 in mice is less than 3 hours.[4] This relatively short duration of action can be a limiting factor for chronic in vivo studies that require sustained receptor antagonism.[4] Frequent administration may be necessary to maintain effective concentrations, which can introduce experimental variability and stress to the animals.
Q3: What are the general strategies to extend the in vivo half-life of a compound like BIIE-0246?
A3: While specific modifications for BIIE-0246 are not extensively documented, several strategies are commonly employed to improve the half-life of peptides and peptidomimetics:[5][6]
-
Structural Modifications:
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at potential cleavage sites can enhance resistance to proteases.[6]
-
N- and C-Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against degradation by aminopeptidases and carboxypeptidases.[5]
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Cyclization: Introducing a cyclic structure can improve metabolic stability.[5]
-
-
Conjugation Strategies:
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PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) increases the molecule's size, reducing renal clearance.[6]
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Lipidation: Addition of a fatty acid moiety can promote binding to serum albumin, thereby extending circulation time.[5]
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Fusion to Long-Lived Proteins: Genetically fusing the compound to proteins like albumin or the Fc fragment of an antibody can significantly prolong its half-life.[7]
-
Q4: How does the NPY Y2 receptor signal, and what is the effect of BIIE-0246?
A4: The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[8][9] Upon activation by endogenous ligands like NPY or Peptide YY (PYY), the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This signaling cascade can also involve the modulation of calcium channels.[9][11] BIIE-0246, as a competitive antagonist, blocks the binding of NPY and PYY to the Y2 receptor, thereby preventing these downstream signaling events.[1][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or inconsistent efficacy in vivo | 1. Rapid Degradation/Clearance: The short half-life of BIIE-0246 may lead to suboptimal exposure at the target site. 2. Poor Formulation/Solubility: BIIE-0246 has limited aqueous solubility. Improper dissolution can lead to inaccurate dosing.[4] 3. Suboptimal Dosing Regimen: A single daily dose may not be sufficient to maintain therapeutic concentrations. | 1. Optimize Dosing Frequency: Based on the short half-life, consider multiple daily administrations or continuous infusion via osmotic mini-pumps for chronic studies. 2. Verify Formulation: Ensure BIIE-0246 is fully dissolved. It is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 25 mM).[2] Prepare fresh solutions for each experiment as solutions can be unstable.[12] 3. Conduct Pilot Pharmacokinetic (PK) Study: Determine the actual half-life and exposure in your specific animal model to inform an effective dosing schedule. |
| Unexpected or off-target effects | 1. Dose-Related Toxicity: High concentrations may lead to non-specific effects. 2. Vehicle Effects: The vehicle used for administration (e.g., DMSO) can have its own biological effects. 3. Interaction with other receptors: While highly selective, very high concentrations might lead to off-target interactions.[4] | 1. Dose-Response Study: Perform a dose-response study to identify the minimum effective dose. Typical intraperitoneal doses in rodents range from 0.5 to 5 mg/kg.[13][14] 2. Include Vehicle Control Group: Always include a control group that receives only the vehicle to account for its effects. 3. Use a Negative Control: BIIE-0212, a close analog with over 400-fold lower affinity for the Y2 receptor, can be used as a negative control to confirm that the observed effects are Y2 receptor-mediated.[4][15] |
| Difficulty in quantifying BIIE-0246 in plasma | 1. Low Plasma Concentrations: Due to rapid clearance, the concentration of BIIE-0246 may be below the detection limit of the assay. 2. Matrix Effects: Components in the plasma can interfere with the analytical method (e.g., LC-MS/MS).[16] 3. Inefficient Sample Preparation: Poor extraction of BIIE-0246 from plasma can lead to underestimation of its concentration. | 1. Optimize Sampling Times: Collect blood samples at earlier time points post-administration. 2. Develop a Robust LC-MS/MS Method: Use a validated LC-MS/MS method with an appropriate internal standard for accurate quantification.[17] 3. Optimize Sample Clean-up: Employ solid-phase extraction (SPE) or protein precipitation to efficiently extract BIIE-0246 and remove interfering plasma components.[16] |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of BIIE-0246
| Property | Value | Reference(s) |
| Molecular Weight | 896.06 g/mol | [18] |
| Formula | C49H57N11O6 | [18] |
| Type | Non-peptide, competitive antagonist | [3][4] |
| Target | Neuropeptide Y (NPY) Y2 Receptor | [4] |
| IC50 (human Y2R) | 3.3 nM | [3][4] |
| IC50 (rat Y2R) | 15 nM | [12] |
| Selectivity | >650-fold for Y2 over Y1, Y4, and Y5 receptors | [2] |
| Solubility | Up to 100 mM in DMSO, up to 25 mM in ethanol | [2] |
Table 2: In Vivo Pharmacokinetic and Dosing Information for BIIE-0246
| Parameter | Value | Species | Reference(s) |
| Half-life (t1/2) | < 3 hours | Mouse | [4] |
| Typical I.P. Dosing Range | 0.5 - 5 mg/kg | Rodent | [13][14] |
| Brain to Plasma Ratio | 0.2% (30 min post-I.P. dosing) | Not specified | [4] |
Experimental Protocols
Protocol 1: Formulation and Administration of BIIE-0246 for In Vivo Studies
Objective: To prepare and administer BIIE-0246 for intraperitoneal (I.P.) injection in rodents.
Materials:
-
BIIE-0246 powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
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Sterile syringes and needles (e.g., 27G)
Procedure:
-
Calculate the required amount of BIIE-0246: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the total mass of BIIE-0246 needed.
-
Prepare a stock solution:
-
Weigh the required amount of BIIE-0246 powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of BIIE-0246.
-
Vortex gently until the solution is clear.
-
-
Prepare the final dosing solution:
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity. For example, to achieve a final DMSO concentration of 5%, dilute 1 part of the DMSO stock solution with 19 parts of saline.
-
-
Administration:
-
Draw the calculated volume of the final dosing solution into a sterile syringe.
-
Administer the solution via intraperitoneal injection to the animal.
-
Ensure a control group receives the same vehicle (e.g., 5% DMSO in saline) without BIIE-0246.
-
Protocol 2: Pharmacokinetic Study of BIIE-0246 in Rodents
Objective: To determine the plasma concentration-time profile of BIIE-0246 following a single administration.
Materials:
-
Rodents (e.g., mice or rats)
-
Formulated BIIE-0246 solution
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single dose of BIIE-0246 to the animals via the desired route (e.g., I.P. or I.V.).
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) post-dose.
-
Place the blood samples into anticoagulant-coated tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to new, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis by LC-MS/MS:
-
Sample Preparation: Thaw plasma samples on ice. Perform protein precipitation by adding 3 volumes of cold acetonitrile (B52724) (containing a suitable internal standard) to 1 volume of plasma. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of BIIE-0246.
-
Visualizations
Caption: NPY Y2 receptor signaling pathway and the antagonistic action of BIIE-0246.
Caption: Experimental workflow for a pharmacokinetic study of BIIE-0246.
Caption: Logical workflow for troubleshooting inconsistent in vivo results with BIIE-0246.
References
- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pardon Our Interruption [opnme.com]
- 16. youtube.com [youtube.com]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. apexbt.com [apexbt.com]
Validation & Comparative
A Comparative Guide to BIIE-0246 and Other Neuropeptide Y Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIIE-0246 with other notable non-peptide Neuropeptide Y (NPY) Y2 receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their in vitro and in vivo studies of the NPY system.
Introduction to NPY Y2 Receptor Antagonism
The Neuropeptide Y (NPY) system, comprising NPY and its receptors (Y1, Y2, Y4, and Y5), is a critical regulator of numerous physiological processes, including appetite, anxiety, and neuronal excitability. The Y2 receptor, predominantly located presynaptically, acts as an autoreceptor, modulating the release of NPY and other neurotransmitters.[1] Antagonism of the Y2 receptor is a key area of research for understanding its role in pathophysiology and for the potential development of therapeutics for conditions such as obesity, mood disorders, and epilepsy.[2]
BIIE-0246 was one of the first potent and selective non-peptide NPY Y2 receptor antagonists to be developed and has been widely used as a research tool.[3] However, a number of other antagonists with distinct pharmacological profiles have since been identified. This guide offers a detailed comparison of their performance based on available experimental data.
Comparative Analysis of NPY Y2 Receptor Antagonists
The following tables summarize the in vitro binding affinities, selectivity, and pharmacokinetic properties of BIIE-0246 and other selected NPY Y2 receptor antagonists.
In Vitro Binding Affinity and Functional Activity
| Compound | Receptor Species | Binding Assay (IC50, nM) | Binding Assay (Ki, nM) | Functional Assay (pA2/pKB) |
| BIIE-0246 | Human | 3.3[2][4] | 8 - 15 | 8.1 (rat vas deferens)[4] |
| Rat | 15[4] | - | - | |
| JNJ-31020028 | Human | pIC50 = 8.07[5] | - | pKB = 8.04[5] |
| Rat | pIC50 = 8.22[5] | - | - | |
| SF-11 | Human | 199[6] | 1.55 - 60[7] | - |
| CYM 9484 | Human | 19[8] | - | - |
| UR-PLN196 | Human | - | 9.9[2] | - |
Selectivity Profile
| Compound | Y1 Receptor Affinity | Y4 Receptor Affinity | Y5 Receptor Affinity | Other Receptor Interactions |
| BIIE-0246 | >10,000 nM (>600-fold selective)[4] | >10,000 nM (>600-fold selective)[4] | >10,000 nM (>600-fold selective)[4] | α1A-adrenergic (Ki = 360 nM), μ-opioid (Ki = 323 nM), κ-opioid (Ki = 948 nM)[2] |
| JNJ-31020028 | >100-fold selective[5] | >100-fold selective[5] | >100-fold selective[5] | No significant affinity for a panel of 50 other receptors, ion channels, and transporters.[5] |
| SF-11 | No affinity up to 35 μM[9] | - | - | Greater selectivity than BIIE-0246 against a panel of 40 CNS targets.[7] |
| CYM 9484 | - | - | - | - |
| UR-PLN196 | - | - | - | - |
Pharmacokinetic Properties
| Compound | Brain Penetrance | Bioavailability | Half-life |
| BIIE-0246 | Poor (Brain/plasma ratio ~0.02)[10] | - | < 3 hours (mice)[4] |
| JNJ-31020028 | Yes[5] | Poor oral (6%), High subcutaneous (100%) (rats)[5] | 0.83 hours (rats, s.c.)[5] |
| SF-11 | Yes[9] | - | - |
| CYM 9484 | - | - | - |
| UR-PLN196 | - | - | - |
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2] Upon agonist binding, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] More recent studies have also suggested a potential role for β-arrestin in Y2 receptor signaling and trafficking.[8][11]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and comparison of NPY Y2 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the NPY Y2 receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.
-
Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled NPY Y2 receptor ligand (e.g., [125I]-Peptide YY) and varying concentrations of the unlabeled antagonist.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Use non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of Y2 receptor activation.
Workflow:
Protocol:
-
Cell Culture: Culture cells stably or transiently expressing the NPY Y2 receptor in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the NPY Y2 receptor antagonist for a defined period.
-
Stimulation: Add a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY) in the presence of an adenylyl cyclase activator, such as forskolin. Forskolin elevates basal cAMP levels, allowing for a more robust measurement of inhibition.
-
Lysis and Measurement: Terminate the stimulation and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP response against the agonist concentration in the presence and absence of the antagonist. Perform a Schild analysis to determine the antagonist's potency (pA2 or pKB value).
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions following the administration of a Y2 receptor antagonist.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest in an anesthetized animal.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Antagonist Administration: Administer the NPY Y2 receptor antagonist systemically (e.g., intraperitoneally or subcutaneously) or directly into the brain (e.g., intracerebroventricularly).
-
Post-treatment Sample Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels following antagonist administration.
-
Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.
Conclusion
BIIE-0246 remains a valuable and widely cited tool for studying the NPY Y2 receptor. However, its utility can be limited by its poor brain penetrance and off-target activities at higher concentrations. Newer antagonists, such as JNJ-31020028 and SF-11, offer improved pharmacokinetic profiles, including the ability to cross the blood-brain barrier, making them more suitable for in vivo studies investigating the central effects of Y2 receptor antagonism.[5][9] The choice of antagonist will ultimately depend on the specific experimental goals, the model system being used, and the desired pharmacological profile. This guide provides the necessary data to make an informed decision for advancing research into the complex roles of the NPY Y2 receptor.
References
- 1. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 2. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Novel non-peptidic neuropeptide Y Y2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and brain penetrant neuropeptide y y2 receptor antagonists discovered by whole-cell high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probe Report for NPY-Y2 Receptor Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantitative analysis of neuropeptide Y receptor association with β-arrestin2 measured by bimolecular fluorescence complementation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting a Negative Control for BIIE-0246 in Neuropeptide Y Receptor Studies
In the realm of pharmacological research, the use of a negative control is paramount to validate that the observed effects of a compound are indeed due to its specific interaction with the intended target. For researchers utilizing BIIE-0246, a potent and selective antagonist of the Neuropeptide Y receptor subtype 2 (Y2R), a structurally similar but biologically inactive counterpart is essential. This guide provides a comprehensive comparison of BIIE-0246 and its recommended negative control, BIIE0212, supported by experimental data and detailed protocols to aid in the rigorous design of your experiments.
Comparison of BIIE-0246 and its Negative Control, BIIE0212
BIIE0212 is a close structural analog of BIIE-0246, designed to have significantly reduced affinity for the Y2 receptor.[1] This makes it an ideal tool to differentiate the specific Y2R-mediated effects of BIIE-0246 from any potential off-target or non-specific interactions. The key distinguishing feature between the two compounds is their binding affinity for the Y2 receptor, with BIIE0212 exhibiting a dramatically lower affinity.
| Parameter | BIIE-0246 | BIIE0212 | Fold Difference |
| Molecular Weight (Da) | 896.1 | 665.9 | N/A |
| Binding Affinity (IC50, nM) | |||
| human Y2R | 3.3 | Not Available | >400[1] |
| rabbit Y2R | 7.5 | 3300 | ~440 |
| rat Y2R | 15[2][3] | Not Available | N/A |
| Selectivity over other NPY receptors (rat) | >600-fold vs Y1, Y4, Y5[1] | Not Available | N/A |
| Functional Activity (pA2) | |||
| Rat Vas Deferens Bioassay | 8.1 | Not Available | N/A |
Neuropeptide Y Receptor 2 (Y2R) Signaling Pathway
BIIE-0246 exerts its antagonistic effect by blocking the binding of endogenous ligands, such as Neuropeptide Y (NPY) and Peptide YY (PYY), to the Y2 receptor. The Y2R is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[4][5] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA) and modulates downstream signaling cascades. By blocking this initial binding event, BIIE-0246 prevents the initiation of this signaling pathway.
Experimental Protocols
To validate the use of BIIE0212 as a negative control, it is essential to perform side-by-side experiments with BIIE-0246. Below are detailed protocols for a competitive radioligand binding assay and a functional bioassay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the Y2 receptor, allowing for the determination of its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human Y2 receptor (or other appropriate cell line)
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Radioligand: [¹²⁵I]-PYY or other suitable Y2R-selective radioligand
-
BIIE-0246 and BIIE0212
-
Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM)
-
96-well plates
-
Scintillation counter and vials/plates
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hY2R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Repeat the wash step.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-PYY (typically at or below its Kd)
-
Increasing concentrations of either BIIE-0246 or BIIE0212 (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of a competitor.
-
For non-specific binding wells, add a saturating concentration of unlabeled NPY.
-
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) for both BIIE-0246 and BIIE0212 using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rat Vas Deferens Bioassay
This functional assay assesses the ability of an antagonist to inhibit the NPY-mediated suppression of smooth muscle contraction.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Organ bath with stimulating electrodes
-
Isotonic transducer and data acquisition system
-
Neuropeptide Y (NPY)
-
BIIE-0246 and BIIE0212
Procedure:
-
Tissue Preparation:
-
Isolate the vas deferens from a male Wistar rat and place it in oxygenated Krebs-Henseleit solution.
-
Mount the tissue in an organ bath containing the same solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the tissue to an isotonic transducer to record muscle contractions.
-
-
Stimulation and Equilibration:
-
Apply electrical field stimulation (e.g., single pulses at a low frequency) to induce twitch contractions.
-
Allow the tissue to equilibrate until stable twitch responses are observed.
-
-
Agonist Dose-Response:
-
Generate a cumulative concentration-response curve for NPY by adding increasing concentrations to the organ bath and measuring the inhibition of the twitch response.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of BIIE-0246 or BIIE0212 for a set period (e.g., 30 minutes).
-
-
Antagonism Assessment:
-
In the presence of the antagonist, repeat the NPY cumulative concentration-response curve.
-
A potent antagonist like BIIE-0246 will cause a rightward shift in the NPY dose-response curve. BIIE0212 should produce a minimal to no shift at comparable concentrations.
-
-
Data Analysis:
-
Calculate the dose ratio (the ratio of the EC50 of NPY in the presence and absence of the antagonist).
-
Construct a Schild plot to determine the pA2 value for BIIE-0246, which is a measure of its antagonist potency.
-
Experimental Workflow for Negative Control Validation
The following diagram illustrates a logical workflow for validating BIIE0212 as a negative control in your experimental setup.
By following these guidelines and protocols, researchers can confidently employ BIIE0212 as a negative control, thereby strengthening the validity and specificity of their findings in studies involving the NPY Y2 receptor and its antagonist, BIIE-0246.
References
A Comparative Guide to the Efficacy of BIIE-0246 and Peptide-Based Y2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-peptide antagonist BIIE-0246 and peptide-based antagonists targeting the Neuropeptide Y (NPY) Y2 receptor (Y2R). The Y2R, a Gi/o-coupled receptor, is a significant target in various physiological processes, including appetite regulation, anxiety, and sympathetic neurotransmission. Understanding the efficacy and characteristics of different antagonists is crucial for advancing research and therapeutic development in these areas.
Overview of Antagonist Classes
BIIE-0246 is a highly selective and potent non-peptide Y2R antagonist that has been instrumental as a pharmacological tool since its development.[1] Its small molecule nature offers potential advantages in terms of oral bioavailability and blood-brain barrier penetration, although its utility can be limited by its pseudo-peptidic structure and high molecular weight.[2]
Peptide-based antagonists are typically derived from the structure of endogenous NPY ligands. While they can offer high affinity and specificity, their therapeutic application can be hampered by poor metabolic stability and limited oral bioavailability. An example of a peptide-based Y2R antagonist is T4-[NPY(33-36)]4.[3]
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the quantitative data on the binding affinity and functional potency of BIIE-0246 and the peptide-based antagonist T4-[NPY(33-36)]4.
Table 1: Y2 Receptor Binding Affinity
| Compound | Ligand Type | Species/System | Radioligand | IC50 (nM) | Ki (nM) |
| BIIE-0246 | Non-peptide | Human Y2R (SMS-KAN cells) | [¹²⁵I]NPY | 3.3 | - |
| Rat Y2R (HEK293 cells) | [¹²⁵I]PYY₃₃₋₃₆ | 15 | 8-15 | ||
| Rat Brain Homogenates | [¹²⁵I]PYY₃₃₋₃₆ | - | 8-10 | ||
| Rabbit Kidney Membranes | [¹²⁵I]NPY | 7.5 | - | ||
| T4-[NPY(33-36)]4 | Peptide-based | Y2R (LN319 cells) | [¹²⁵I]NPY | 67.2 | - |
| Rat Brain Homogenates | [¹²⁵I]PYY₃₃₋₃₆ | 750 | - |
IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. Data compiled from multiple sources.[1][2][3][4]
Table 2: Functional Antagonism
| Compound | Ligand Type | Assay | System | pA2 |
| BIIE-0246 | Non-peptide | Rat Vas Deferens Bioassay | Rat | 8.1 |
| Dog Saphenous Vein Bioassay | Dog | 8.6 | ||
| T4-[NPY(33-36)]4 | Peptide-based | Noradrenaline Release Assay | Rat | 8.48 |
pA2: A measure of the potency of an antagonist. Data compiled from multiple sources.[3][4]
From the data, BIIE-0246 generally exhibits higher affinity for the Y2 receptor across different species and assay systems compared to T4-[NPY(33-36)]4.[3] BIIE-0246 is reported to be approximately 70 times more potent at inhibiting [¹²⁵I]PYY₃₃₋₃₆ binding than T4-[NPY(33-36)]4.[3]
In Vivo Efficacy
In vivo studies have demonstrated the efficacy of BIIE-0246 in blocking Y2R-mediated effects. For instance, administration of BIIE-0246 has been shown to attenuate the anorectic effects of the endogenous Y2R agonist PYY(3-36).[5] In satiated rats, direct administration of BIIE-0246 into the arcuate nucleus of the hypothalamus significantly increased food intake, suggesting a role for endogenous Y2R signaling in satiety.[5]
Direct comparative in vivo studies between BIIE-0246 and peptide-based antagonists are less common in the literature. However, the potent in vitro profile of BIIE-0246 has led to its widespread use as a reference antagonist in numerous in vivo investigations.
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to evaluate these antagonists, the following diagrams illustrate the Y2 receptor signaling pathway and the workflows for key experimental assays.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of BIIE-0246 and peptide-based antagonists for the Y2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human Y2 receptor.
-
Radioligand: [¹²⁵I]PYY₃₃₋₃₆.
-
Unlabeled ligands: BIIE-0246, peptide-based antagonist, and a non-specific binding control (e.g., high concentration of unlabeled NPY).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing Y2R in a hypotonic buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding) or varying concentrations of the test antagonist.
-
50 µL of [¹²⁵I]PYY₃₃₋₃₆ (at a concentration near its Kd).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the antagonist.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
Objective: To determine the functional potency (IC50) of BIIE-0246 and peptide-based antagonists in inhibiting the agonist-induced decrease in cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the human Y2 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Y2R agonist (e.g., NPY or PYY₃₃₋₃₆).
-
BIIE-0246 and peptide-based antagonists.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell lysis buffer.
Procedure:
-
Cell Seeding: Seed the Y2R-expressing cells into a 96-well or 384-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add varying concentrations of the antagonist (BIIE-0246 or peptide-based) to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the Y2R agonist (typically the EC80 concentration) and forskolin to all wells (except for the basal control). Incubate for a further defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the antagonist.
-
Perform a non-linear regression analysis to determine the IC50 value of the antagonist.
-
Conclusion
Both BIIE-0246 and peptide-based antagonists are valuable tools for investigating the function of the NPY Y2 receptor. BIIE-0246 stands out for its high potency and selectivity as a non-peptide antagonist, making it a standard for in vitro and in vivo studies. While peptide-based antagonists can also exhibit high affinity, they often have limitations related to their peptidic nature. The choice of antagonist will depend on the specific experimental goals, with BIIE-0246 being a robust and well-characterized option for a wide range of applications. The provided experimental protocols offer a foundation for the rigorous evaluation and comparison of these and other novel Y2R antagonists.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BIIE-0246 Cross-Reactivity with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of BIIE-0246, a selective neuropeptide Y (NPY) Y2 receptor antagonist, with other G-protein coupled receptors (GPCRs). The information is supported by experimental data from binding and functional assays to assist in the evaluation of this compound for research and development purposes.
Summary of BIIE-0246 Selectivity
BIIE-0246 is a potent and highly selective antagonist for the NPY Y2 receptor.[1][2] It exhibits significantly lower affinity for other NPY receptor subtypes, including Y1, Y4, and Y5, with a reported selectivity of over 600-fold.[3][4] Broader screening against a panel of other GPCRs and enzymes has shown minimal off-target activity.[3][4] However, some studies have reported submicromolar affinity for the α1A adrenergic receptor, as well as the μ- and κ-opioid receptors.[3][4]
Quantitative Analysis of Cross-Reactivity
The following tables summarize the binding affinities and functional activities of BIIE-0246 at various GPCRs.
Table 1: Binding Affinity of BIIE-0246 for NPY Receptor Subtypes
| Receptor Subtype | Species | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. hY2R) | Reference |
| hY2R | Human | Radioligand Binding | [125I]-NPY | 3.3 | - | - | [3] |
| rY2R | Rat | Radioligand Binding | [125I]PYY3–36 | 15 | 8-15 | - | [1][3][5] |
| rY1R | Rat | Radioligand Binding | [125I][Leu31,Pro34]PYY | >10,000 | >10,000 | >3030 | [3][5] |
| rY4R | Rat | Radioligand Binding | [125I]hPP | >10,000 | >10,000 | >3030 | [3][5] |
| rY5R | Rat | Radioligand Binding | [125I]PYY3–36 | >10,000 | >10,000 | >3030 | [3][5] |
h: human, r: rat
Table 2: Binding Affinity of BIIE-0246 for Other GPCRs
| Receptor | Ki (nM) | Reference |
| α1A Adrenergic Receptor | 360 | |
| μ-Opioid Receptor | 323 | |
| κ-Opioid Receptor | 948 |
Table 3: Functional Antagonist Activity of BIIE-0246
| Bioassay | Species | Agonist | pA2 | Reference |
| Rat Vas Deferens | Rat | NPY | 8.1 | [1][3][5] |
| Dog Saphenous Vein | Dog | NPY | 8.6 | [1][5] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to assess cross-reactivity, the following diagrams illustrate the NPY Y2 receptor signaling pathway and typical experimental workflows.
Figure 1. Simplified signaling pathway of the NPY Y2 receptor.
Figure 2. General workflow for a competitive radioligand binding assay.
Figure 3. Workflow for the rat vas deferens functional bioassay.
Experimental Protocols
Below are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between laboratories.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (BIIE-0246) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Cells (e.g., HEK293) stably or transiently expressing the GPCR of interest are harvested.
-
Cells are lysed by homogenization in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate buffer and protein concentration is determined.
2. Binding Assay:
-
In a multi-well plate, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
A fixed concentration of the radiolabeled ligand (e.g., [125I]PYY3–36).
-
A range of concentrations of the unlabeled competitor (BIIE-0246).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
-
The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Rat Vas Deferens Functional Bioassay
This ex vivo functional assay assesses the antagonist activity of a compound by measuring its ability to block the inhibitory effect of an agonist on smooth muscle contraction.
1. Tissue Preparation:
-
A male rat is euthanized, and the vasa deferentia are dissected out.
-
The tissues are cleaned of adhering fat and connective tissue.
-
Each vas deferens is suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Contraction Induction:
-
The tissue is allowed to equilibrate under a resting tension.
-
Contractions are induced by electrical field stimulation with parameters optimized to produce consistent twitch responses.
3. Agonist and Antagonist Addition:
-
Once stable contractions are achieved, a cumulative concentration-response curve for the agonist (NPY) is generated by adding increasing concentrations of NPY to the organ bath and measuring the inhibition of the twitch response.
-
The tissue is then washed to remove the agonist.
-
The antagonist (BIIE-0246) is added to the bath at a fixed concentration and allowed to incubate with the tissue.
-
A second cumulative concentration-response curve for NPY is then generated in the presence of BIIE-0246.
4. Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The degree of rightward shift of the agonist dose-response curve caused by the antagonist is quantified.
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis. This value provides a measure of the antagonist's potency.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to NPY Y2 Receptor Antagonists: BIIE-0246 vs. JNJ-5207787
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-peptide antagonists of the Neuropeptide Y (NPY) Y2 receptor: BIIE-0246 and JNJ-5207787. Both compounds are valuable research tools for investigating the physiological and pathological roles of the NPY Y2 receptor, a key player in appetite regulation, anxiety, and neuronal excitability.[1][2][3] This document outlines their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Introduction to the NPY Y2 Receptor
The Neuropeptide Y Y2 receptor (Y2R) is a G-protein coupled receptor (GPCR) belonging to the Gαi family.[1] Primarily located presynaptically, it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters, functioning as a crucial feedback mechanism in neuronal circuits.[3][4] This inhibitory role has made the Y2R an attractive therapeutic target for a variety of conditions, including obesity, mood disorders, and epilepsy.[1][2] Antagonists of the Y2R are expected to block this negative feedback, thereby increasing synaptic NPY levels, which can then act on other NPY receptors like Y1R to mediate effects such as anxiolysis.[4][5]
In Vitro Pharmacological Profile
Both BIIE-0246 and JNJ-5207787 are potent and selective antagonists of the NPY Y2 receptor. The following tables summarize their in vitro binding affinities and functional antagonist activities as reported in various studies.
Table 1: Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Preparation | Affinity Metric | Value | Reference |
| BIIE-0246 | Human Y2 | [¹²⁵I]NPY | SMS-KAN Cells | IC₅₀ | 3.3 nM | [4] |
| Rat Y2 | [¹²⁵I]PYY₃₋₃₆ | HEK293 Cells | IC₅₀ | 15 nM | [6] | |
| Rat Y2 | [¹²⁵I]PYY₃₋₃₆ | Brain Homogenate | Kᵢ | 8-10 nM | [6] | |
| JNJ-5207787 | Human Y2 | Peptide YY (PYY) | KAN-Ts Cells | pIC₅₀ | 7.00 ± 0.10 | |
| Rat Y2 | Peptide YY (PYY) | Rat Hippocampus | pIC₅₀ | 7.10 ± 0.20 | ||
| Human Y2 | - | - | IC₅₀ | 100 nM | [4] |
Table 2: Functional Antagonist Activity
| Compound | Target Receptor | Assay Type | Preparation | Potency Metric | Value | Reference |
| BIIE-0246 | Rat Y2 | NPY-induced contraction | Rat Vas Deferens | pA₂ | 8.1 | [6] |
| Dog Y2 | NPY-induced contraction | Dog Saphenous Vein | pA₂ | 8.6 | [6] | |
| JNJ-5207787 | Human Y2 | PYY-stimulated [³⁵S]GTPγS binding | KAN-Ts Cells | pIC₅₀ (corrected) | 7.20 ± 0.12 |
Selectivity Profile
A critical aspect of a pharmacological tool is its selectivity for the target receptor over other related receptors.
-
BIIE-0246 demonstrates high selectivity, with over 600-fold lower affinity for rat Y1, Y4, and Y5 receptors in radioligand binding assays.[7] It was also found to be inactive against a panel of 60 other receptor types and enzymes.[7] However, one study noted some off-target binding at α1a-adrenergic, μ- and κ-opioid receptors with Kᵢ values in the sub-micromolar range (360, 323, and 948 nM, respectively).[4]
-
JNJ-5207787 is reported to be over 100-fold selective for the Y2 receptor compared to human Y1, Y4, and Y5 receptors. It also showed no significant binding affinity in a panel of 50 other receptors, ion channels, and transporters at concentrations up to 1 µM.[4]
In Vivo and Pharmacokinetic Properties
While both are potent in vitro, their utility in vivo is dictated by their pharmacokinetic properties.
-
BIIE-0246 has been widely used as a pharmacological tool in numerous in vivo studies.[7] However, its application as a potential therapeutic is limited by its pseudo-peptidic nature, high molecular weight (896 Da), and poor brain penetration.[4]
-
JNJ-5207787 is a small molecule antagonist designed to be brain penetrant.[8] It is reported to be bioavailable after intraperitoneal administration (33%) but not orally, with a plasma half-life of about 2 hours in rats.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used for characterization, the following diagrams illustrate the NPY Y2 receptor signaling pathway and a generalized workflow for antagonist characterization.
Figure 1. Simplified NPY Y2 Receptor Signaling Pathway.
Figure 2. General workflow for NPY Y2 receptor antagonist characterization.
Experimental Protocols
Below are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between laboratories.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (e.g., BIIE-0246 or JNJ-5207787) to displace a radiolabeled ligand from the Y2 receptor.
-
Preparation of Membranes: Membranes are prepared from cells expressing the recombinant Y2 receptor (e.g., HEK293, KAN-Ts) or from tissues known to express the receptor (e.g., rat brain).[6] Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.
-
Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY₃₋₃₆) and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the extent of G-protein activation following receptor stimulation. As the Y2 receptor is Gαi-coupled, agonists stimulate the binding of GTP. Antagonists will inhibit this agonist-stimulated binding.[9]
-
Membrane Preparation: Similar to the binding assay, membranes containing the Y2 receptor are prepared.
-
Assay Incubation: Membranes are incubated in an assay buffer containing GDP, an agonist (e.g., PYY), varying concentrations of the antagonist (e.g., JNJ-5207787), and the non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.[10]
-
Reaction Termination and Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form, typically by filtration.
-
Quantification: The amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC₅₀ or pA₂ value is calculated to determine the antagonist's potency.
Conclusion
Both BIIE-0246 and JNJ-5207787 are potent and selective NPY Y2 receptor antagonists that have been instrumental in elucidating the receptor's function.
-
BIIE-0246 stands out as a foundational tool with a vast history of use in both in vitro and in vivo studies, making it a well-characterized standard.[3] Its primary limitation is its poor drug-like properties, particularly its low brain penetrability, which often necessitates direct central administration for CNS studies.[4]
-
JNJ-5207787 represents a more drug-like small molecule with demonstrated brain penetration, making it a suitable tool for in vivo studies investigating the central effects of Y2 receptor antagonism following systemic administration.[8]
The choice between these two compounds will ultimately depend on the specific experimental context. For in vitro assays and peripheral in vivo studies, BIIE-0246 remains an excellent and well-validated choice. For in vivo studies requiring systemic administration to target central Y2 receptors, JNJ-5207787 offers a significant advantage due to its improved pharmacokinetic profile. Researchers should consider the data presented in this guide to make an informed decision based on their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. What are NPY2R antagonists and how do they work? [synapse.patsnap.com]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
BIIE-0246: A Comparative Analysis of its Effects in Wild-Type vs. Transgenic Animal Models
For Researchers, Scientists, and Drug Development Professionals
BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor, is a critical tool in neuroscience and metabolic research.[1][2] Its ability to block the presynaptic inhibitory effects of the Y2 receptor allows for detailed investigation into the complex roles of NPY signaling in physiological and pathological states.[3][4] This guide provides an objective comparison of BIIE-0246's performance in wild-type animals versus transgenic models, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its effects.
NPY Y2 Receptor Signaling Pathway
The NPY Y2 receptor is a G-protein coupled receptor predominantly located on presynaptic neurons. Its activation by NPY or peptide YY (PYY) inhibits further neurotransmitter release, acting as an autoreceptor. BIIE-0246 blocks this interaction, thereby disinhibiting neuronal activity.
References
- 1. BIIE-0246 - Wikipedia [en.wikipedia.org]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
- 4. melanocyte-stimulating-hormone-release-inhibiting-factor.com [melanocyte-stimulating-hormone-release-inhibiting-factor.com]
Unveiling Y2 Receptor Blockade: A Comparative Guide to BIIE-0246 in Radioligand Binding Assays
For researchers, scientists, and drug development professionals, the accurate confirmation of receptor blockade is a cornerstone of pharmacological research. This guide provides a comprehensive comparison of BIIE-0246, a potent and selective Y2 receptor antagonist, with other alternatives, supported by experimental data from radioligand binding assays. Detailed methodologies and visual representations of key processes are included to facilitate a deeper understanding of its application.
BIIE-0246: A High-Affinity Antagonist for the Y2 Receptor
BIIE-0246 is a non-peptide antagonist that demonstrates high affinity and selectivity for the neuropeptide Y (NPY) Y2 receptor subtype.[1][2][3][4] Radioligand binding studies have consistently shown its ability to potently displace Y2-selective radioligands, confirming its direct interaction with the receptor. Its selectivity is a key advantage, as it shows significantly lower affinity for other NPY receptor subtypes such as Y1, Y4, and Y5, thereby minimizing off-target effects.[1]
Comparative Analysis of Y2 Receptor Antagonists
The following table summarizes the binding affinities of BIIE-0246 and other notable Y2 receptor antagonists as determined by radioligand binding assays. This data allows for a direct comparison of their potency at the Y2 receptor.
| Antagonist | Radioligand | Cell/Tissue Type | IC50 (nM) | Ki (nM) | Reference |
| BIIE-0246 | [125I]PYY3-36 | HEK293 cells (rat Y2 cDNA) | 15 | 8-15 | [1] |
| BIIE-0246 | [125I]NPY | SMS-KAN cells (human Y2R) | 3.3 | - | [5] |
| JNJ-31020028 | [125I]PYY | - | 6 | - | [5] |
| SF-11 | [125I]PYY | Y2R-expressing cells | - | 1.55 ± 0.93 | [6] |
| SF-21 | [125I]PYY | Y2R-expressing cells | - | 1.93 ± 0.86 | [6] |
| SF-22 | [125I]PYY | Y2R-expressing cells | - | 2.25 ± 0.49 | [6] |
| SF-31 | [125I]PYY | Y2R-expressing cells | - | 6.0 ± 2.8 | [6] |
| SF-41 | [125I]PYY | Y2R-expressing cells | - | 60.3 ± 36.2 | [6] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to confirm Y2 receptor blockade using BIIE-0246 is provided below.
Objective:
To determine the binding affinity (Ki) of BIIE-0246 for the Y2 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human or rat Y2 receptor.
-
Radioligand: [125I]-Peptide YY (PYY) or [125I]-NPY.
-
Competitor: BIIE-0246.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled NPY or PYY (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-Y2 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of BIIE-0246 in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand.
-
Non-specific Binding: Non-specific binding control, radioligand.
-
Competition: BIIE-0246 dilution, radioligand.
-
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the BIIE-0246 concentration.
-
Determine the IC50 value (the concentration of BIIE-0246 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the competitive radioligand binding assay and the signaling pathway of the Y2 receptor.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Y2 receptor signaling pathway and BIIE-0246 blockade.
The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7] Upon activation by endogenous ligands like NPY or PYY, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), resulting in various downstream cellular responses, including the inhibition of neurotransmitter release. BIIE-0246, as a competitive antagonist, binds to the Y2 receptor and prevents the binding of endogenous agonists, thereby blocking this signaling cascade. Some studies also suggest a potential coupling of the Y2 receptor to Gq proteins, which would lead to the mobilization of intracellular calcium.[8] However, the Gi/o-mediated pathway is the most well-established signaling mechanism for the Y2 receptor.
References
- 1. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a selective neuropeptide Y Y2 receptor antagonist, BIIE0246, on Y2 receptors at peripheral neuroeffector junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIIE0246: a selective and high affinity neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Brain Penetrant Neuropeptide Y Y2 Receptor Antagonists Discovered by Whole-Cell High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
In Vivo Target Engagement of BIIE-0246: A Comparative Guide for NPY Y2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BIIE-0246, a selective Neuropeptide Y (NPY) Y2 receptor antagonist, with other relevant alternatives for in vivo target engagement studies. We present supporting experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research.
Introduction to BIIE-0246 and NPY Y2 Receptor Antagonism
BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y receptor subtype 2 (Y2R).[1][2][3] The Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly found on presynaptic neurons and plays a crucial role in regulating neurotransmitter release. Its activation by endogenous ligands like NPY and Peptide YY (PYY) leads to the inhibition of signaling pathways, impacting physiological processes such as food intake, vasoconstriction, and anxiety. BIIE-0246 has been instrumental as a pharmacological tool to investigate the in vivo functions of the Y2 receptor. However, it possesses certain limitations, including a relatively short half-life, which necessitates consideration of alternative compounds for specific experimental designs.[4]
Comparative Analysis of Y2 Receptor Antagonists
This section compares the in vivo performance of BIIE-0246 with two other non-peptide Y2R antagonists, JNJ-5207787 and JNJ-31020028. The data presented is a synthesis from multiple studies to provide a comparative overview.
In Vivo Efficacy: Food Intake (Rodent Models)
| Feature | BIIE-0246 | JNJ-5207787 | JNJ-31020028 |
| Mechanism | Attenuates PYY(3-36)-induced reduction in food intake.[5] | Blocks PYY-stimulated effects. | Blocks PYY-stimulated effects. |
| Administration Route | Intracerebroventricular (ICV), Intraperitoneal (i.p.).[5][6] | Intraperitoneal (i.p.).[7] | Intracerebroventricular (ICV), Subcutaneous (s.c.).[7] |
| Effective Dose | ~1 nmol (ICV) in rats; 1.3 mg/kg/day (i.p.) in mice.[5][6] | Not explicitly stated for food intake studies in direct comparison. | Not explicitly stated for food intake studies in direct comparison. |
| Effect on Food Intake | Increases food intake in satiated rats when administered alone into the arcuate nucleus.[5] | Systemic administration at doses that block PYY(3-36)-induced anorexia did not change food intake. | Systemic administration at doses that block PYY(3-36)-induced anorexia did not change food intake.[8] |
| Key Finding | Central administration directly impacts feeding centers.[5] | Systemic blockade of Y2R may not be sufficient to alter baseline food intake. | Systemic blockade of Y2R may not be sufficient to alter baseline food intake.[8] |
In Vivo Efficacy: Vasoconstriction (Pig Model)
| Feature | BIIE-0246 | JNJ-5207787 | JNJ-31020028 |
| Mechanism | Dose-dependently antagonizes NPY Y2 receptor-mediated vasoconstriction.[4] | N/A (Data not available in a directly comparable model) | N/A (Data not available in a directly comparable model) |
| Administration Route | Intravenous (i.v.) injection followed by infusion.[4] | N/A | N/A |
| Effective Dose | Significant inhibition at 1 nmol/kg; complete abolishment at 100 nmol/kg.[4] | N/A | N/A |
| ID50 | 2.1 nmol/kg for antagonism of N-acetyl[Leu28,Leu31]NPY(24-36)-evoked vasoconstriction.[4] | N/A | N/A |
| Duration of Action | Short; significant recovery of vasoconstrictor response within 30 minutes post-administration.[4] | N/A | N/A |
| Selectivity | No effect on NPY Y1 receptor-mediated vasoconstriction or responses to other vasoactive agents.[4] | N/A | N/A |
Experimental Protocols
In Vivo Food Intake Measurement in Rodents (using BIIE-0246)
Objective: To assess the effect of central BIIE-0246 administration on food intake.
Materials:
-
Male Wistar rats with stereotaxically implanted guide cannulae aimed at the lateral cerebral ventricle.
-
BIIE-0246 (Tocris Bioscience or equivalent).
-
Sterile saline (0.9%).
-
Microinjection pump and tubing.
-
Automated food intake monitoring system.
-
Standard laboratory rodent chow.
Procedure:
-
Animal Habituation: House rats individually and allow them to acclimate to the housing and handling for at least one week. For 4 days prior to the experiment, administer a sham intracerebroventricular (ICV) injection of sterile saline to habituate the animals to the injection procedure.[9]
-
Drug Preparation: Dissolve BIIE-0246 in sterile saline to the desired concentration (e.g., 1 nmol in 5 µL).
-
Administration: On the day of the experiment, gently restrain the rat and connect the injection cannula to the microinjection pump. Insert the injection cannula into the guide cannula. Infuse 5 µL of either vehicle (saline) or BIIE-0246 solution over 1 minute.
-
Food Intake Monitoring: Immediately after the injection, return the rat to its home cage equipped with the automated food intake monitoring system. Record cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).[10]
-
Data Analysis: Analyze the food intake data, comparing the BIIE-0246 treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
In Vivo Vasoconstriction Measurement in Pigs (using BIIE-0246)
Objective: To evaluate the antagonist effect of BIIE-0246 on NPY Y2 receptor-mediated vasoconstriction.
Materials:
-
Domestic pigs of either sex.
-
Anesthetics (e.g., sodium pentobarbital).
-
BIIE-0246.
-
NPY Y2 receptor agonist (e.g., N-acetyl[Leu28,Leu31]NPY(24-36)).
-
Saline solution.
-
Catheters for intravenous administration and blood pressure monitoring.
-
Flow probes for measuring blood flow in specific arteries (e.g., splenic artery).
-
Data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the pig and maintain a stable level of anesthesia throughout the experiment. Insert catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring. Surgically expose the target artery (e.g., splenic artery) and place a flow probe around it to measure blood flow.
-
Baseline Measurements: Allow the animal to stabilize after surgery. Record baseline mean arterial pressure (MAP) and blood flow.
-
Agonist Administration: Administer an intravenous bolus of the NPY Y2 receptor agonist and record the resulting decrease in blood flow (vasoconstriction).
-
Antagonist Administration: Administer BIIE-0246 as an intravenous bolus injection, followed by a continuous infusion to maintain a steady plasma concentration due to its short half-life.[4]
-
Challenge with Agonist: After a sufficient period for BIIE-0246 to reach its target, administer the same dose of the NPY Y2 receptor agonist again.
-
Data Analysis: Measure the change in blood flow in response to the agonist before and after the administration of BIIE-0246. Calculate the percentage of inhibition of the vasoconstrictor response.
Visualizations
NPY Y2 Receptor Signaling Pathway
The Neuropeptide Y Y2 receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation by agonists such as NPY or PYY, the receptor promotes the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and other enzymes.[11][12][13]
Caption: NPY Y2 Receptor Signaling Pathway.
Experimental Workflow for In Vivo Validation of BIIE-0246
This workflow outlines the general steps for validating the in vivo target engagement of a GPCR antagonist, using BIIE-0246 as an example.
Caption: Experimental Workflow for In Vivo Validation.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vascular pharmacology of BIIE0246, the first selective non-peptide neuropeptide Y Y2 receptor antagonist, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of the neuropeptide Y Y2 receptor with the specific antagonist BIIE0246 attenuates the effect of endogenous and exogenous peptide YY(3-36) on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Peripherally Administered Y2-Receptor Antagonist BIIE0246 Prevents Diet-Induced Obesity in Mice With Excess Neuropeptide Y, but Enhances Obesity in Control Mice [frontiersin.org]
- 7. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracerebroventricular injection of fructose stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Nesfatin-130−59 Injected Intracerebroventricularly Differentially Affects Food Intake Microstructure in Rats Under Normal Weight and Diet-Induced Obese Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unusually persistent Gαi-signaling of the neuropeptide Y2 receptor depletes cellular Gi/o pools and leads to a Gi-refractory state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Y2 receptors for neuropeptide Y are coupled to three intracellular signal transduction pathways in a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of BIIE-0246 Dihydrochloride
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like BIIE-0246 dihydrochloride (B599025) is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as hazardous chemical waste, is imperative. This ensures the highest safety standards and mitigates potential environmental and health risks.
Immediate Safety and Handling Precautions
All laboratory personnel should handle BIIE-0246 dihydrochloride in accordance with standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste, including unused solid compound, contaminated solutions, and empty containers.
-
Waste Identification and Segregation :
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate the waste at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical waste streams.
-
Solid waste (e.g., contaminated weigh boats, paper towels) should be collected separately from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Container Selection and Labeling :
-
Use only chemically compatible and leak-proof containers for waste collection.[1] High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical wastes.
-
The original product container, if in good condition, can be used for the disposal of the unused solid.
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume/mass of the waste
-
The date when waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
-
Waste Accumulation and Storage :
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure that waste containers are kept securely closed at all times, except when adding waste.[2]
-
Store containers in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[3]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5]
-
Provide the EHS department with all necessary information about the waste as indicated on the label.
-
-
Disposal of Empty Containers :
-
A container that held this compound should be triple-rinsed with a suitable solvent (e.g., the solvent used to make solutions).
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be considered non-hazardous. Deface or remove the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[4]
-
Considerations for Solutions of this compound
As a dihydrochloride salt, solutions of BIIE-0246 may be acidic. While neutralization of simple acidic waste is a common practice, the presence of the complex organic molecule necessitates treating the entire solution as hazardous waste without attempting neutralization.[6] The potential for unknown reactions or the generation of hazardous byproducts is a significant risk.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
